Product packaging for 5-Hydroxybenzofuran-2-one(Cat. No.:CAS No. 2688-48-4)

5-Hydroxybenzofuran-2-one

カタログ番号: B120172
CAS番号: 2688-48-4
分子量: 150.13 g/mol
InChIキー: POUITAHNNRJWMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-hydroxybenzofuran-2-one is a member of the class of 1-benzofurans that is 1-benzofuran-2(3H)-one substituted by a hydroxy group at position 5. It has a role as an antifungal agent and a fungal metabolite. It is a member of 1-benzofurans and an aromatic alcohol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O3 B120172 5-Hydroxybenzofuran-2-one CAS No. 2688-48-4

特性

IUPAC Name

5-hydroxy-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUITAHNNRJWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181388
Record name 5-Hydroxybenzofuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2688-48-4
Record name Homogentisic acid lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2688-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxybenzofuran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002688484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2688-48-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxybenzofuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxybenzofuran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Hydroxybenzofuran-2-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG7CQ3NRA2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Natural Occurrence of 5-Hydroxybenzofuran-2-one in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxybenzofuran-2-one, a heterocyclic organic compound, is a recognized fungal metabolite. This technical guide provides a comprehensive overview of its natural occurrence in fungi, methods for its isolation and characterization, and an exploration of its biosynthetic origins. While the presence of this compound in the fungal kingdom is established, detailed quantitative data and species-specific production profiles remain an area of active research. This document synthesizes the available information on this and closely related benzofuranone compounds to provide a foundational resource for researchers.

Natural Occurrence and Quantitative Data

This compound has been identified as a metabolite in fungi, indicating its role in fungal secondary metabolism. However, comprehensive studies detailing the full range of fungal species producing this specific compound and the yields of its production are not extensively available in the public domain.

Research into related compounds has provided valuable insights. For instance, studies on the mangrove-derived fungus Eurotium rubrum MA-150 have led to the isolation of various benzofuranone derivatives. While specific quantitative data for this compound from this strain is not provided in the available literature, the methodologies employed for its relatives offer a blueprint for future quantitative studies. The table below is a template for how such data would be presented, populated with hypothetical values for illustrative purposes.

Fungal SpeciesStrainFermentation ConditionsYield of this compound (mg/L)Reference
Eurotium rubrumMA-150Potato Dextrose Broth, 28°C, 21 daysData Not Available[1][2]
Aspergillus sp.EndophyticCzapek-Dox Broth, 25°C, 14 daysHypothetical: 5.2 ± 0.7N/A
Penicillium sp.Soil IsolateYeast Extract Sucrose Broth, 22°C, 28 daysHypothetical: 2.8 ± 0.4N/A

Experimental Protocols

The isolation and characterization of this compound from fungal cultures involve a series of standard natural product chemistry techniques. The following protocols are based on established methods for the extraction and analysis of fungal secondary metabolites, including benzofuranone derivatives from fungi like Eurotium rubrum[1][2].

Fungal Cultivation and Extraction
  • Cultivation: The fungal strain of interest (e.g., Eurotium rubrum MA-150) is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox Broth. The culture is incubated under static or shaking conditions at a temperature optimal for the specific fungus (typically 25-30°C) for a period ranging from 14 to 28 days to allow for the production of secondary metabolites.

  • Extraction: After the incubation period, the mycelium is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, typically ethyl acetate, multiple times to ensure complete extraction of semi-polar compounds. The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification
  • Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, starting from a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol.

  • Fractionation: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles are combined.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are further purified by semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure this compound.

Structure Elucidation
  • Mass Spectrometry (MS): The molecular weight and elemental composition of the purified compound are determined by high-resolution mass spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure is elucidated using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments. The spectral data for this compound would be compared with known values.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and identification of this compound from a fungal culture.

G cluster_0 Cultivation & Extraction cluster_1 Purification cluster_2 Analysis A Fungal Inoculation B Liquid Fermentation A->B C Filtration (Mycelia/Broth) B->C D Solvent Extraction of Broth C->D E Concentration D->E F Silica Gel Chromatography E->F G Fraction Collection (TLC) F->G H Semi-preparative HPLC G->H I Pure 5-HBF H->I J HRMS I->J K NMR Spectroscopy I->K L Structure Elucidation J->L K->L

General workflow for isolation and analysis.
Putative Biosynthetic Pathway

Benzofuranones in fungi are typically derived from polyketide precursors[3][4][5]. The biosynthesis of this compound likely follows a pathway involving a polyketide synthase (PKS) enzyme. The following diagram illustrates a generalized putative biosynthetic pathway.

G A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PKS) A->B C Poly-β-keto Chain B->C D Cyclization & Aromatization C->D E Aromatic Polyketide Intermediate D->E F Hydroxylation & Lactonization E->F G This compound F->G

Generalized biosynthetic pathway for this compound.

Conclusion

This compound is a natural product of fungal origin with potential for further scientific investigation. This guide provides a framework for researchers by outlining its known context and providing adaptable protocols for its study. The limited availability of detailed quantitative data and species-specific production information highlights a clear gap in the current body of knowledge, presenting an opportunity for future research to explore the diversity of fungi that produce this and related benzofuranones, as well as to elucidate the specific enzymatic pathways responsible for their biosynthesis. Such studies will be crucial for unlocking the full potential of these fungal metabolites in drug discovery and development.

References

Spectroscopic Profile of 5-Hydroxybenzofuran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Hydroxybenzofuran-2-one (also known as Homogentisic acid γ-lactone), a molecule of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such data are also provided, along with a visualization of the general spectroscopic workflow.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented here has been compiled from various spectral databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic states.

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Description
Broadband, approx. 3400-3200O-H stretch (phenolic)
Approx. 1760C=O stretch (lactone)
Approx. 1620, 1500, 1450C=C stretch (aromatic)
Approx. 1200-1000C-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z (mass-to-charge ratio)Relative Intensity (%)Proposed Fragment
150Base Peak[M]⁺ (Molecular Ion)
Further fragmentation data not available in search results

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation:

  • Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Transfer the solution to a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.

  • Cap the NMR tube securely.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the deuterated solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Collection:

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation and Introduction (for Gas Chromatography-Mass Spectrometry - GC-MS):

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The sample will be vaporized in the heated injection port and separated on the GC column before entering the mass spectrometer.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Data Collection:

    • The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) Dissolve Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolve Solid Solid Sample (IR) Sample->Solid NMR NMR Spectrometer Dissolve->NMR MS Mass Spectrometer Dissolve->MS IR FTIR Spectrometer Solid->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

An In-Depth Technical Guide to 5-Hydroxybenzofuran-2-one: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxybenzofuran-2-one, a heterocyclic compound, has garnered significant interest within the scientific community due to its presence in various natural products and its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its known biological activities, with a particular focus on its emerging role in the modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Physical and Chemical Properties

This compound, also known by synonyms such as Homogentisic Acid gamma-Lactone and 5-Hydroxy-2-coumaranone, is a solid, crystalline compound. A summary of its key physical and chemical properties is presented in the tables below.[1][2][3][4]

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₆O₃[1][3][4]
Molecular Weight 150.13 g/mol [1][3][4]
Appearance Solid powder[3][4]
Melting Point 192-194 °C[3][4]
CAS Number 2688-48-4[1][3][4]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueExpected Characteristics
¹H NMR Aromatic protons (approx. δ 6.5-7.5 ppm), a methylene group (CH₂) singlet (approx. δ 3.5-4.0 ppm), and a hydroxyl proton (broad singlet, variable chemical shift).
¹³C NMR Carbonyl carbon (lactone) (approx. δ 170-180 ppm), aromatic carbons (approx. δ 110-160 ppm), and a methylene carbon (approx. δ 30-40 ppm).
FT-IR (cm⁻¹) O-H stretching (broad, ~3300 cm⁻¹), C=O stretching (lactone, ~1760 cm⁻¹), C=C stretching (aromatic, ~1600 and 1480 cm⁻¹), and C-O stretching (~1250 and 1050 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z 150. Fragmentation may involve the loss of CO, CO₂, and rearrangements of the furanone ring.

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of 5-hydroxybenzofuran derivatives involves the reaction of a hydroquinone with a β-ketoester. The following protocol is a representative procedure that can be optimized for the specific synthesis of this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Hydroquinone Hydroquinone Reaction Hydroquinone->Reaction Lewis Acid Heat BetaKetoester β-Ketoester Product This compound Reaction->Product

General synthesis of 5-hydroxybenzofuranones.

Materials:

  • Hydroquinone

  • Ethyl acetoacetate (or another suitable β-ketoester)

  • Anhydrous zinc chloride (or another Lewis acid catalyst)

  • Toluene (or another suitable high-boiling solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for column chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone (1 equivalent), ethyl acetoacetate (1.1 equivalents), and anhydrous zinc chloride (0.2 equivalents).

  • Add toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the hydroquinone.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol, ethyl acetate, or a mixture of ethyl acetate and hexane).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties.[5] Recent studies have suggested that the anti-inflammatory effects of some benzofuran derivatives may be mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzofuran derivatives have been shown to inhibit this pathway, potentially by interfering with the activity of the IKK complex or by preventing the nuclear translocation of NF-κB.

NFkB_Pathway Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates pIkB p-IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Degradation Proteasomal Degradation pIkB->Degradation Targets for Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation) Nucleus->Transcription Activates Inhibitor This compound (Proposed) Inhibitor->IKK Inhibits?

Proposed inhibition of the NF-κB pathway.
Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. This pathway consists of a cascade of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Extracellular signals activate MAPKKKs, which in turn phosphorylate and activate MAPKKs. The activated MAPKKs then phosphorylate and activate MAPKs (such as ERK, JNK, and p38), which can then phosphorylate various downstream targets, including transcription factors, to elicit a cellular response. Benzofuran derivatives may exert their biological effects by modulating the activity of specific kinases within this cascade.

MAPK_Pathway Signal Extracellular Signal MAPKKK MAPKKK Signal->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Response Cellular Response (e.g., Inflammation) MAPK->Response Leads to Inhibitor This compound (Proposed) Inhibitor->MAPKKK Modulates?

Proposed modulation of the MAPK pathway.

Conclusion

This compound represents a molecule of significant interest for further investigation in the realms of medicinal chemistry and pharmacology. Its straightforward synthesis and the diverse biological activities associated with the benzofuran scaffold make it an attractive starting point for the design and development of novel therapeutic agents. The potential for this compound and its derivatives to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, highlights a promising avenue for future research into treatments for a variety of inflammatory conditions. This technical guide provides a foundational repository of information to aid researchers in their exploration of this intriguing molecule.

References

The Discovery, Isolation, and Scientific Significance of 5-Hydroxybenzofuran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxybenzofuran-2-one, a naturally occurring lactone, has garnered interest in the scientific community due to its presence as a fungal metabolite and its potential biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing both synthetic and putative biosynthetic pathways. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biochemical and experimental workflows to facilitate a deeper understanding and further investigation of this molecule for researchers in natural product chemistry, mycology, and drug development.

Introduction

This compound, also known by its synonym Homogentisic Acid gamma-Lactone, is a member of the benzofuranone class of heterocyclic compounds. Its structure features a bicyclic system composed of a benzene ring fused to a furanone ring, with a hydroxyl group substituted at the 5-position. While its initial discovery from a natural source is not extensively documented in readily available literature, it is recognized as a secondary metabolite produced by various fungi, particularly within the Aspergillus and Penicillium genera.[1][2] The compound's biological activities, including potential antioxidant and antifungal properties, make it a subject of interest for further scientific exploration.

Discovery and Isolation from Natural Sources

While a definitive first report of the isolation of this compound from a natural source is not clearly cited in modern databases, its presence as a fungal metabolite is well-established. It has been identified as a secondary metabolite in cultures of various fungi, suggesting its role in the chemical ecology of these organisms.

Representative Isolation Protocol from Fungal Culture

The following protocol is a representative method for the isolation and purification of this compound from a fungal culture, based on general techniques for isolating fungal secondary metabolites.

2.1.1. Fungal Cultivation

  • Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth.

  • Inoculate the sterile medium with a pure culture of a known producing fungal strain (e.g., a species of Aspergillus or Penicillium).

  • Incubate the culture under appropriate conditions of temperature (typically 25-30°C) and agitation (e.g., 150 rpm on a rotary shaker) for a period of 7 to 21 days to allow for the production of secondary metabolites.

2.1.2. Extraction

  • Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, three times.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Purification

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.

  • Pool the fractions containing the target compound (identified by its Rf value compared to a standard, if available).

  • Perform further purification of the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

2.1.4. Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and lactone carbonyl groups.

Experimental Workflow for Isolation

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis Inoculation Inoculation of Fungal Strain Incubation Incubation (7-21 days) Inoculation->Incubation Filtration Filtration/Centrifugation Incubation->Filtration Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Solvent_Extraction Concentration Concentration (Rotary Evaporator) Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Prep_HPLC Preparative HPLC TLC_Analysis->Prep_HPLC Spectroscopy Spectroscopic Analysis (MS, NMR, IR) Prep_HPLC->Spectroscopy

Caption: General workflow for the isolation and purification of this compound from fungal cultures.

Synthesis of this compound

Various synthetic routes to 5-hydroxybenzofuran derivatives have been developed, often involving cyclization reactions of substituted phenols or quinones. A common strategy involves the reaction of a hydroquinone with a suitable three-carbon synthon.

Representative Synthetic Protocol

A plausible synthetic approach involves the Pechmann condensation or a related reaction. A more modern approach might utilize a transition-metal-catalyzed cyclization. The following is a generalized protocol based on the reaction of hydroquinone with an appropriate reagent.

3.1.1. Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone in a suitable solvent (e.g., acetic acid or an ionic liquid).

  • Add a reactant such as malic acid or a derivative that can provide the lactone ring structure.

  • Add a catalytic amount of a strong acid, such as sulfuric acid, to facilitate the condensation and cyclization.

3.1.2. Reaction Execution

  • Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

3.1.3. Work-up and Purification

  • Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash it with cold water to remove the acid catalyst.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Confirm the structure of the synthetic product using spectroscopic methods as described in section 2.1.4.

Putative Biosynthesis Pathway

The biosynthesis of this compound in fungi is likely derived from the metabolism of aromatic amino acids. A plausible pathway involves the formation of homogentisic acid as a key intermediate.

4.1. From Tyrosine to Homogentisic Acid

  • The pathway begins with the amino acid L-tyrosine.

  • Tyrosine is converted to 4-hydroxyphenylpyruvate by the enzyme tyrosine aminotransferase.

  • 4-hydroxyphenylpyruvate is then oxidized and decarboxylated by 4-hydroxyphenylpyruvate dioxygenase to form homogentisic acid.

4.2. Lactonization to this compound

  • Homogentisic acid can then undergo an intramolecular cyclization (lactonization) to form this compound. This step involves the formation of an ester bond between the carboxylic acid group and the hydroxyl group at the 2-position of the phenylacetic acid side chain, which is facilitated by the positioning of the groups.

Putative Biosynthetic Pathway

biosynthesis_pathway Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase HGA Homogentisic Acid HPP->HGA 4-Hydroxyphenylpyruvate Dioxygenase HBF This compound HGA->HBF Intramolecular Lactonization

Caption: Putative biosynthetic pathway of this compound from L-tyrosine.

Quantitative Data

Quantitative data regarding the isolation yield of this compound from natural sources is not widely reported in the literature. Synthetic yields are dependent on the specific methodology employed. The table below summarizes key physicochemical properties of the compound.

PropertyValueReference
Molecular Formula C₈H₆O₃PubChem
Molecular Weight 150.13 g/mol PubChem
Appearance Solid-
Melting Point 192-194 °CSigma-Aldrich
CAS Number 2688-48-4PubChem

Conclusion

This compound represents an intriguing natural product with a foundation for further research. While its initial discovery and isolation from nature require more definitive documentation, its confirmed presence as a fungal metabolite and the availability of synthetic routes provide a solid platform for investigation. The detailed protocols and pathway visualizations in this guide are intended to equip researchers with the necessary information to explore the full potential of this compound in various scientific and therapeutic applications. Further studies are warranted to elucidate its biological activity, mechanism of action, and to optimize its production through both fermentation and synthetic methods.

References

A Comprehensive Technical Guide to 5-Hydroxybenzofuran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 5-Hydroxybenzofuran-2-one, a significant heterocyclic compound with diverse biological activities. The document covers its chemical identity, physicochemical properties, synthesis protocols, and its role in modulating cellular signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate scientific communication and database searches.

IUPAC Name: 5-hydroxy-3H-1-benzofuran-2-one[1][2]

Synonyms:

  • Homogentisic Acid gamma-Lactone[1][2][3]

  • 5-Hydroxy-2-coumaranone[1][2][3]

  • 5-Hydroxy-2(3H)-benzofuranone[2][3]

  • 2,3-Dihydro-5-hydroxybenzofuran-2-one[2][3]

  • (2,5-dihydroxyphenyl)acetic acid, gamma-lactone[2]

  • Homogentisic lactone[4]

  • 2,5-Dihydroxyphenylacetic acid lactone[4]

Physicochemical and Structural Data

A summary of the key quantitative properties of this compound is presented in the table below, providing a clear reference for its physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₈H₆O₃[1][2][5]
Molecular Weight 150.13 g/mol [1][2]
CAS Number 2688-48-4[1][2]
EC Number 220-252-7[2]
Melting Point 192-194 °C[3]
Appearance Solid powder[5]
InChI 1S/C8H6O3/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3,9H,4H2[2][5]
InChIKey POUITAHNNRJWMA-UHFFFAOYSA-N[2][5]
SMILES Oc1ccc2OC(=O)Cc2c1

Experimental Protocols: Synthesis of 5-Hydroxybenzofurans

The synthesis of 5-hydroxybenzofuran derivatives is a key area of research due to their wide range of biological activities.[6] One effective method is the PIDA (phenyliodonium diacetate)-mediated oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones.[7][8]

Protocol: PIDA-Mediated Synthesis of 5-Hydroxybenzofurans [6][7]

This protocol describes a one-pot reaction for the synthesis of 5-hydroxybenzofurans.

Materials:

  • Phenol substrate (e.g., hydroquinone) (0.50 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.00 mmol)

  • Catalyst (e.g., Zinc Iodide) (0.25 mmol)

  • Oxidant (Phenyliodine(III) diacetate - PIDA) (0.55 mmol)

  • Solvent (e.g., Phenyl chloride) (5 mL)

Procedure:

  • Combine the phenol substrate (1a, 0.50 mmol), β-dicarbonyl compound (2a, 1.00 mmol), catalyst (0.25 mmol), and oxidant (0.55 mmol) in the solvent (5 mL).

  • Stir the reaction mixture for 6 hours at the designated temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to isolate the desired 5-hydroxybenzofuran derivative.

This method directly functionalizes the C(sp²)-H of hydroquinones, with reported yields of up to 96%.[7]

Biological Activities and Signaling Pathways

5-Hydroxybenzofuran-2(3H)-one and its derivatives exhibit a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, and antifungal activities.[1] The benzofuran nucleus is considered a privileged scaffold in medicinal chemistry.[1] Derivatives have been shown to possess anti-tumor, antiviral, and antihyperglycemic effects.[1][9]

The anti-inflammatory potential of benzofuran derivatives is of particular interest.[1] Some derivatives have been observed to suppress the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) in inflammatory models.[1] The underlying mechanism for these anti-inflammatory effects can be attributed to the modulation of key signaling pathways such as NF-κB and MAPK.[1]

Diagrams of Workflows and Pathways

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Phenol Phenol (1a) ReactionVessel One-Pot Reaction Phenol->ReactionVessel Dicarbonyl β-Dicarbonyl (2a) Dicarbonyl->ReactionVessel PIDA PIDA (Oxidant) PIDA->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Temperature Temperature Temperature->ReactionVessel OxidativeCoupling Oxidative Coupling & Cyclization ReactionVessel->OxidativeCoupling Product 5-Hydroxybenzofuran (3a) OxidativeCoupling->Product

Caption: Synthesis workflow for 5-hydroxybenzofurans.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Pro-inflammatory Response LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Enzymes Inflammatory Enzymes (e.g., COX-2, iNOS) MAPK->Enzymes Benzofuran 5-Hydroxybenzofuran Derivative Benzofuran->NFkB Inhibition Benzofuran->MAPK Inhibition

Caption: Proposed anti-inflammatory mechanism of action.

References

The Benzofuran-2-one Core: A Keystone in Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran-2-one scaffold, a bicyclic heterocyclic system composed of a fused benzene and a furan-2-one ring, represents a privileged core structure in a multitude of natural products and synthetic compounds of significant biological importance. This technical guide provides an in-depth exploration of the biological significance of the benzofuran-2-one core, detailing its diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation.

Introduction to the Benzofuran-2-one Core

The benzofuran-2-one nucleus is a recurring motif in a variety of natural products, particularly those derived from plants and fungi. Its inherent structural features, including the lactone functionality and the aromatic ring, provide a versatile platform for chemical modifications, leading to a broad spectrum of biological activities. This has made the benzofuran-2-one scaffold a focal point in medicinal chemistry and drug discovery, with derivatives exhibiting potent antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

Biological Activities and Quantitative Data

The diverse biological activities of benzofuran-2-one derivatives have been extensively documented. The following sections summarize the key pharmacological effects, supported by quantitative data to facilitate comparative analysis.

Antioxidant Activity

Benzofuran-2-one derivatives, particularly those bearing hydroxyl groups on the aromatic ring, are recognized for their potent antioxidant properties. They act as free radical scavengers, mitigating oxidative stress, which is implicated in numerous pathological conditions. The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals).

Compound TypeAssayIC50 / rIC50¹Reference CompoundIC50 of ReferenceSource
3,3-disubstituted-3H-benzofuran-2-onesDPPHrIC50 values from 0.18 to 0.31--[1]
Novel Benzofuran DerivativesDPPHActive at 50-200 µg/mlL-ascorbic acid-[2]

¹rIC50 represents the relative IC50, indicating the molar ratio of antioxidant to DPPH radical at 50% inhibition.

Antimicrobial Activity

The benzofuran-2-one core is a constituent of numerous compounds exhibiting significant activity against a range of pathogenic bacteria and fungi. The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC of ReferenceSource
1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeS. aureus ATCC 6538---[3]
""E. coli ATCC 25922---[3]
Halogenated 3-benzofurancarboxylic acidsGram-positive bacteria50 - 200--[4]
""Candida albicans & C. parapsilosis100--[4]
N-(3-phthalidyl) AminesE. coli, S. aureus, C. albicansActive at 5 mg/ml--[5]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases. Benzofuran-2-one derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2). The inhibitory activity is expressed as IC50 values.

Compound DerivativeTargetIC50 (µM)Reference CompoundIC50 of ReferenceSource
Spiroindolone-benzofuran hybrids (e.g., compound 5a)COX-120.42Celecoxib29.19[6]
Fluorinated benzofuran derivative (compound 6)COX-15.0--[7]
Fluorinated benzofuran derivative (compound 6)COX-213.0--[7]
Novel pyrazolone-benzofuran hybrid (compound 2)COX-112.0Indomethacin-[8]
Novel pyrazolone-benzofuran hybrid (compound 2)COX-28.0Indomethacin7.4[8]
Anticancer Activity

The benzofuran-2-one scaffold is a promising framework for the development of novel anticancer agents. Derivatives have shown cytotoxicity against various cancer cell lines, with their potency assessed by IC50 values determined through assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Compound DerivativeCell Line (Cancer Type)IC50 (µM)Reference CompoundIC50 of ReferenceSource
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5.0--[9]
""HL-60 (Leukemia)0.1--[9]
Brominated benzofuran derivative (compound 6)K562 (Leukemia)3.83--[9]
Brominated benzofuran derivative (compound 8)K562 (Leukemia)2.59--[9]
3-Amidobenzofuran derivative (compound 28g)MDA-MB-231 (Breast)3.01--[10]
""HCT-116 (Colon)5.20--[10]
Oxindole-based benzofuran hybrid (compound 22f)MCF-7 (Breast)2.27Staurosporine4.81[10]
Benzofuran-chalcone hybrid (compound 32a)HeLa (Cervical)6.55Doxorubicin4.17 - 8.87[10]

Signaling Pathways and Mechanisms of Action

The biological activities of benzofuran-2-one derivatives are exerted through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Mechanisms

Several signaling pathways are modulated by benzofuran-2-one derivatives in cancer cells, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

  • p53-Dependent Apoptosis: Some benzofuran derivatives induce apoptosis in a p53-dependent manner. They can increase the nuclear translocation of p53, leading to the upregulation of downstream targets like p21 and p27, which in turn cause cell cycle arrest, typically at the G2/M phase.[11]

  • NF-κB Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is often constitutively active in cancer cells, promoting survival and proliferation. Certain benzofuran derivatives have been shown to inhibit NF-κB activation, contributing to their pro-apoptotic effects.[11]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Specific benzo[b]furan derivatives have been found to inhibit this pathway, leading to the induction of mitochondrial-mediated apoptosis in breast cancer cells.[12]

  • MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. Some benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, thereby exerting anti-inflammatory and potentially anticancer effects.[13][14]

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_pathways Signaling Pathways cluster_effects Cellular Effects Benzofuran-2-one Benzofuran-2-one NFkB NF-κB Benzofuran-2-one->NFkB Inhibits PI3K_Akt PI3K/Akt/mTOR Benzofuran-2-one->PI3K_Akt Inhibits MAPK MAPK Benzofuran-2-one->MAPK Inhibits p53 p53 CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis NFkB->Apoptosis Inhibition of pro-survival PI3K_Akt->Apoptosis Inhibition of pro-survival MAPK->Apoptosis Inhibition of pro-survival

Simplified signaling pathways affected by benzofuran-2-one derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of the Benzofuran-2-one Core

A common and effective method for the synthesis of the benzofuran-2-one core involves a domino Friedel-Crafts alkylation and subsequent intramolecular lactonization.[1]

General Procedure:

  • Reaction Setup: To a solution of a substituted phenol (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid), add the electrophilic counterpart (e.g., diethyl ketomalonate or 3,3,3-trifluoromethyl pyruvate, 1.1 equivalents).

  • Catalysis (if required): For less reactive phenols, a Lewis acid catalyst such as titanium tetrachloride (TiCl₄, 1.2 equivalents) is added at 0 °C. For more reactive phenols, the reaction can be carried out in acetic acid at elevated temperatures (e.g., 120 °C) without a catalyst.

  • Reaction Progression: The reaction mixture is stirred at the appropriate temperature (e.g., 60 °C for catalyzed reactions or 120 °C for uncatalyzed reactions) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched (e.g., with water for catalyzed reactions) and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired benzofuran-2-one derivative.

synthesis_workflow Start Substituted Phenol + Electrophile Reaction Reaction Conditions: - Solvent (e.g., CHCl3, AcOH) - Catalyst (e.g., TiCl4) or Heat Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quenching and Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Benzofuran-2-one Derivative Purification->Product

General workflow for the synthesis of benzofuran-2-one derivatives.
DPPH Radical Scavenging Assay

This assay is widely used to determine the free radical scavenging activity of antioxidant compounds.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.

    • Prepare a series of dilutions of the test benzofuran-2-one derivative in the same solvent.

    • Prepare a positive control solution (e.g., ascorbic acid or Trolox) at similar concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution of the test compound, positive control, and solvent (as a blank).

    • To each well, add an equal volume (e.g., 100 µL) of the DPPH working solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test benzofuran-2-one derivative in the broth medium in a 96-well microplate.

  • Inoculation:

    • Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

    • Include a positive control (microorganism without the test compound) and a negative control (broth medium only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed the desired cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test benzofuran-2-one derivative for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition:

    • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (the substrate) and a chromogenic or fluorogenic probe.

    • Prepare serial dilutions of the test benzofuran-2-one derivative and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compound or reference inhibitor to the wells and pre-incubate to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

  • Detection:

    • Monitor the reaction kinetically by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated from the dose-response curve.

Conclusion

The benzofuran-2-one core structure is a versatile and biologically significant scaffold that continues to be a source of inspiration for the development of new therapeutic agents. Its prevalence in nature and the diverse pharmacological activities of its derivatives underscore its importance in medicinal chemistry. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of this remarkable heterocyclic system.

References

The Metabolic Journey of 5-Hydroxybenzofuran-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the metabolic pathways of 5-Hydroxybenzofuran-2-one, a compound of interest in drug development and biomedical research. This document, intended for researchers, scientists, and drug development professionals, details the biotransformation of this molecule, focusing on the key enzymatic reactions and metabolic products.

Introduction to this compound

This compound, also known by its synonym Homogentisic Acid gamma-Lactone, is a member of the benzofuran class of compounds. Benzofurans are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal properties. The metabolic fate of this compound is of significant interest for understanding its pharmacokinetic profile, potential toxicity, and therapeutic applications.

Core Metabolic Pathways: Phase II Conjugation

Current research strongly indicates that the primary metabolic pathway for this compound involves its open-chain form, homogentisic acid (HGA). In biological systems, it is hypothesized that the lactone ring of this compound exists in equilibrium with the open-chain carboxylic acid, HGA. This open-chain form is then readily available for Phase II metabolic reactions.

The dominant metabolic transformations of HGA are glucuronidation and sulfation . These conjugation reactions increase the water solubility of the molecule, facilitating its excretion from the body.

A metabolomic study conducted on a mouse model of alkaptonuria, a genetic disorder characterized by the accumulation of HGA, has provided direct evidence for these pathways. In this model, a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to elevated levels of HGA. Analysis of urine and plasma from these mice revealed the presence of significant quantities of HGA-sulfate and HGA-glucuronide, confirming these as major metabolic products.

dot

Microsomal_Stability_Workflow Start Start Prepare_Reagents Prepare Reagents: - 5-HBF Stock - Microsomes - Buffers & Cofactors Start->Prepare_Reagents Incubation Incubate at 37°C Prepare_Reagents->Incubation Time_Points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Terminate_Reaction Terminate Reaction (Ice-cold Acetonitrile + IS) Time_Points->Terminate_Reaction Centrifuge Centrifuge to Precipitate Proteins Terminate_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End Conjugation_Assay_Workflow Start Start Prepare_Incubations Prepare Separate Incubations: - UGTs + UDPGA - SULTs + PAPS Start->Prepare_Incubations Add_Substrate Add Homogentisic Acid Prepare_Incubations->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reactions (Ice-cold Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze by LC-MS/MS for Glucuronide & Sulfate Conjugates Centrifuge->Analyze End End Analyze->End

Initial Screening of 5-Hydroxybenzofuran-2-one Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxybenzofuran-2-one, a heterocyclic organic compound, belongs to the benzofuranone class of molecules. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the initial screening methodologies for the bioactivity of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic potential. The information presented herein is intended to serve as a foundational resource for researchers involved in the exploration of novel therapeutic agents.

Bioactivity Profile of this compound and its Derivatives

Preliminary studies and research on related benzofuranone structures indicate that this compound likely possesses a range of biological activities. The primary areas of investigation for this class of compounds include:

  • Antioxidant Activity: The phenolic hydroxyl group at the 5-position is a key structural feature that suggests potential radical scavenging capabilities.

  • Anti-inflammatory Effects: Benzofuranone derivatives have been reported to modulate key inflammatory pathways.

  • Anticancer Properties: Cytotoxic effects against various cancer cell lines have been observed for several benzofuranone derivatives.

  • Antimicrobial and Antifungal Activities: While not the primary focus of this guide, these activities have also been associated with the benzofuranone scaffold.

Quantitative Data on Bioactivity

It is crucial to note that the following data pertains to derivatives of this compound and may not be directly representative of the bioactivity of the parent compound.

Table 1: Antioxidant Activity of Benzofuran-2-one Derivatives

CompoundAssayIC50 / rIC50Reference
3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPH (Methanol)rIC50: 0.28[1]
3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPH (Methanol)rIC50: 0.29[1]
3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPH (Methanol)rIC50: 0.18[1]

Table 2: Anti-inflammatory Activity of Benzofuran-2-one Derivatives

CompoundCell LineAssayIC50Reference
2',3',5,7-tetrahydroxyflavoneRAW 264.7NO Inhibition19.7 µM[2]
Luteolin (3',4',5,7-tetrahydroxyflavone)RAW 264.7NO Inhibition17.1 µM[2]

Table 3: Cytotoxic Activity of Benzofuran-2-one Derivatives

CompoundCell LineAssayIC50Reference
5-O-silyl ether of 3,4-dibromo-5-hydroxyfuran-2(5H)-one (3a)HCT-116MTT1.3 µM[3]
5-O-silyl ether of 3,4-dibromo-5-hydroxyfuran-2(5H)-one (3d)HCT-116MTT1.6 µM[3]
Benzofuran-containing simplified Viniferin analogue (7)A375 (Melanoma)MTS>50 µM[4]
Benzofuran-containing simplified Viniferin analogue (8)H460 (Lung Cancer)MTS25.4 µM[4]
Chalcone derivative containing BenzofuranA549 (Lung Cancer)SRB2.85 µM[5]
Chalcone derivative containing BenzofuranH1299 (Lung Cancer)SRB1.46 µM[5]
Chalcone derivative containing BenzofuranHCT116 (Colon Cancer)SRB0.59 µM[5]
Chalcone derivative containing BenzofuranHT29 (Colon Cancer)SRB0.35 µM[5]

Experimental Protocols

The following are detailed methodologies for the initial screening of the bioactivity of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a microplate well or cuvette, add a specific volume of the test compound solution to a defined volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements (FBS, penicillin-streptomycin)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitrite determination)

  • MTT or similar cell viability assay kit

  • Positive control (e.g., Dexamethasone, L-NAME)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include a vehicle control (cells with LPS but no compound) and a negative control (cells without LPS or compound).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production. Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Cell Viability: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value for NO inhibition.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Appropriate cell culture medium with supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • IC50 Determination: Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Visualization

The anti-inflammatory effects of benzofuranone derivatives are often attributed to their modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. Benzofuranone derivatives may inhibit this pathway at various points, such as by preventing IKK activation or IκBα degradation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Benzofuranone This compound (Proposed) Benzofuranone->IKK_complex Inhibition (Proposed)

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Inflammatory stimuli can activate these pathways, leading to the activation of transcription factors such as AP-1, which in turn promote the expression of pro-inflammatory genes. Benzofuranone derivatives have been shown to inhibit the phosphorylation, and thus the activation, of key MAPK proteins.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation ERK ERK Upstream_Kinases->ERK Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes Activation Benzofuranone This compound (Proposed) Benzofuranone->Upstream_Kinases Inhibition (Proposed)

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a logical workflow for the initial screening of this compound's bioactivity.

Experimental_Workflow Start Start: This compound Antioxidant_Screening Antioxidant Screening (e.g., DPPH Assay) Start->Antioxidant_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., NO Inhibition in RAW 264.7) Start->Anti_inflammatory_Screening Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Cytotoxicity_Screening Active_Antioxidant Active as Antioxidant? Antioxidant_Screening->Active_Antioxidant Active_Anti_inflammatory Active as Anti-inflammatory? Anti_inflammatory_Screening->Active_Anti_inflammatory Active_Cytotoxic Active as Cytotoxic Agent? Cytotoxicity_Screening->Active_Cytotoxic Further_Antioxidant Further Antioxidant Assays (e.g., ABTS, FRAP) Active_Antioxidant->Further_Antioxidant Yes End End of Initial Screening Active_Antioxidant->End No Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for NF-κB, MAPK) Active_Anti_inflammatory->Mechanism_Studies Yes Active_Anti_inflammatory->End No Apoptosis_Studies Apoptosis Assays (e.g., Annexin V/PI) Active_Cytotoxic->Apoptosis_Studies Yes Active_Cytotoxic->End No Further_Antioxidant->End Mechanism_Studies->End Apoptosis_Studies->End

Caption: A logical workflow for the initial bioactivity screening of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, with potential applications in antioxidant, anti-inflammatory, and anticancer therapies. This guide provides a foundational framework for the initial in vitro screening of its bioactivity. While specific quantitative data for the parent compound is limited, the provided protocols and data for its derivatives offer a valuable starting point for further investigation. Future research should focus on generating robust quantitative data for this compound to accurately assess its therapeutic potential and to elucidate its precise mechanisms of action.

References

Methodological & Application

PIDA-Mediated Oxidative Coupling for the Synthesis of 5-Hydroxybenzofurans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-hydroxybenzofurans via a PIDA-mediated oxidative coupling of hydroquinones and β-dicarbonyl compounds. This method offers a direct C(sp²)-H functionalization of hydroquinones, yielding the target molecules in high yields.[1][2]

Introduction

5-Hydroxybenzofuran derivatives are significant structural motifs found in numerous biologically active compounds and natural products.[3] Traditional synthetic routes to these scaffolds can be complex and may suffer from low yields or limited substrate scope. The use of Phenyliodine(III) diacetate (PIDA), a hypervalent iodine reagent, facilitates a tandem in situ oxidative coupling and cyclization reaction that provides an efficient and practical approach to these valuable compounds.[3][4] This one-pot reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Reaction Principle

The core of this methodology is the PIDA-mediated oxidation of a hydroquinone to its corresponding p-benzoquinone in situ. This is followed by a Michael addition of a β-dicarbonyl compound and a subsequent intramolecular cyclization and aromatization to afford the 5-hydroxybenzofuran product. The reaction is typically catalyzed by a Lewis acid, such as Zinc Iodide (ZnI₂), to promote the coupling-cyclization step.[3][4]

Experimental Protocols

General Procedure for the Synthesis of 5-Hydroxybenzofurans (3a-s)

A detailed experimental protocol is provided below, based on the optimized conditions reported by Lin et al.[4]

Materials:

  • Hydroquinone derivative (1)

  • β-dicarbonyl compound (2)

  • Phenyliodine(III) diacetate (PIDA)

  • Zinc Iodide (ZnI₂)

  • Chlorobenzene (PhCl)

  • Water (for quenching)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a round-bottom flask, add the hydroquinone derivative (1, 0.50 mmol), the β-dicarbonyl compound (2, 1.00 mmol), Zinc Iodide (ZnI₂, 0.25 mmol), and Phenyliodine(III) diacetate (PIDA, 0.55 mmol).[4]

  • Add chlorobenzene (5 mL) to the flask.[4]

  • Stir the mixture at 95 °C for 6 hours.[4]

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with water.[4]

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-hydroxybenzofuran derivative.[4]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl 5-Hydroxy-2-methylbenzofuran-3-carboxylate (3a)[4]
EntryOxidantCatalystSolventTemp (°C)Yield (%)
1PIDA-PhCl9561
2IBX-PhCl95<10
3DMP-PhCl95<10
4CAN-PhCl9525
5Mn(OAc)₃-PhCl9532
6DDQ-PhCl9545
7O₂-PhCl95N.D.
8PIDAZn(OTf)₂PhCl9575
9PIDASc(OTf)₃PhCl9568
10PIDAIn(OTf)₃PhCl9572
11PIDABi(OTf)₃PhCl9565
12PIDACu(OTf)₂PhCl9555
13PIDAFeCl₃PhCl9548
14PIDAZnI₂PhCl9588
15PIDAZnI₂Toluene9585
16PIDAZnI₂DCE8078
17PIDAZnI₂MeCN8065
18PIDAZnI₂THF6552
19PIDAZnI₂CH₂Cl₂4045
20PIDAZnI₂EtOAc7562
21PIDAZnI₂PhCl8082
22PIDAZnI₂PhCl11089

Reaction conditions: Phenol 1a (0.50 mmol), ethyl acetoacetate 2a (1.00 mmol), catalyst (0.25 mmol), oxidant (0.55 mmol) in solvent (5 mL) was stirred for 6 hours. N.D. = Not Detected.

Table 2: Substrate Scope for the Synthesis of 5-Hydroxybenzofurans[4]
ProductHydroquinoneβ-Dicarbonyl CompoundYield (%)
3a HydroquinoneEthyl acetoacetate88
3o 2-MethylhydroquinoneEthyl acetoacetate96
3e HydroquinoneN-Phenylacetoacetamide38

Reaction conditions: Hydroquinone derivative (0.50 mmol), β-dicarbonyl compound (1.00 mmol), ZnI₂ (0.25 mmol), PIDA (0.55 mmol), in PhCl (5 mL) at 95 °C for 6 h.

Visualizations

Proposed Reaction Mechanism

The proposed mechanism involves two potential pathways, with Path A being the favored route based on experimental observations.[3][4]

Reaction_Mechanism cluster_start Reactants cluster_intermediates Reaction Intermediates cluster_product Product Hydroquinone Hydroquinone (1) pBenzoquinone p-Benzoquinone (1') Hydroquinone->pBenzoquinone Oxidation PIDA_start PIDA Dicarbonyl β-Dicarbonyl (2) Enol Enol (2') Dicarbonyl->Enol Tautomerization Intermediate_A Intermediate A (Michael Adduct) pBenzoquinone->Intermediate_A 1,4-Michael Addition Intermediate_B Intermediate B (Keto-enol tautomer) Intermediate_A->Intermediate_B Tautomerization (Path A) Intermediate_C Intermediate C Intermediate_B->Intermediate_C Intramolecular Cyclization Product 5-Hydroxybenzofuran (3) Intermediate_C->Product Aromatization

Caption: Proposed reaction mechanism for the PIDA-mediated synthesis of 5-hydroxybenzofurans.

Experimental Workflow

The following diagram outlines the general laboratory workflow for this synthetic procedure.

Experimental_Workflow start Start reactants Combine Reactants: - Hydroquinone - β-Dicarbonyl - ZnI₂ - PIDA - Chlorobenzene start->reactants reaction Heat and Stir (95 °C, 6h) reactants->reaction quench Quench with Water reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (anhydrous MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography (Silica Gel) concentration->purification product Isolated Product purification->product

Caption: General experimental workflow for the synthesis of 5-hydroxybenzofurans.

References

Domino Fried-Crafts/Lactonization: A Powerful Strategy for the Synthesis of Benzofuran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-2-one derivatives are a prominent class of heterocyclic compounds widely recognized for their significant biological activities and prevalence in natural products. These scaffolds are key components in molecules with anticancer, anti-inflammatory, and neuroprotective properties, making them highly attractive targets in medicinal chemistry and drug development. The domino Friedel-Crafts/lactonization reaction has emerged as an efficient and atom-economical strategy for the construction of these valuable frameworks. This one-pot process, which combines a Friedel-Crafts reaction with a subsequent intramolecular lactonization, offers a streamlined approach to complex benzofuran-2-ones from readily available starting materials. These application notes provide an overview of various domino Friedel-Crafts/lactonization methodologies and detailed protocols for the synthesis of diverse benzofuran-2-one derivatives.

Methodologies and Quantitative Data

Several distinct domino strategies have been developed to access a range of substituted benzofuran-2-ones. The choice of catalyst and reaction partners dictates the nature of the final product.

Lewis Acid-Catalyzed Domino Friedel-Crafts Alkylation/Lactonization for 3-Hydroxybenzofuran-2-ones

This approach utilizes a Lewis acid to catalyze the Friedel-Crafts alkylation of phenols with a suitable alkylating agent, followed by an in-situ lactonization to yield 3-hydroxybenzofuran-2-ones. This method is notable for its broad substrate scope.[1]

Table 1: Lewis Acid-Catalyzed Synthesis of 3-Hydroxybenzofuran-2-ones [1]

EntryPhenol SubstrateAlkylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)
1PhenolEthyl glyoxylateTiCl₄CH₂Cl₂rt1285
2p-CresolEthyl glyoxylateTiCl₄CH₂Cl₂rt1288
3m-CresolEthyl glyoxylateTiCl₄CH₂Cl₂rt1282
4p-MethoxyphenolEthyl glyoxylateTiCl₄CH₂Cl₂rt1492
5p-ChlorophenolEthyl glyoxylateTiCl₄CH₂Cl₂rt1875
6PhenolDiethyl ketomalonateTiCl₄CH₂Cl₂rt1095
7p-CresolDiethyl ketomalonateTiCl₄CH₂Cl₂rt1098
8PhenolEthyl trifluoropyruvateTiCl₄CH₂Cl₂02460
92,4-Di-tert-butylphenolEthyl trifluoropyruvateSc(OTf)₃Toluene501289
Catalytic Asymmetric Tandem Friedel-Crafts/Lactonization for Chiral 3-Hydroxy-3-trifluoromethylbenzofuran-2-ones

For the enantioselective synthesis of benzofuran-2-ones bearing a trifluoromethyl group, a chiral Lewis acid catalyst is employed. This method provides access to optically active compounds with high yields and excellent enantioselectivity, which is crucial for the development of chiral drugs.[2][3][4]

Table 2: Enantioselective Synthesis of 3-Hydroxy-3-trifluoromethylbenzofuran-2-ones [2][3][4]

EntryPhenol SubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
12,4-Di-tert-butylphenolChiral Cu(II)-Box (2)Toluene02492>99
22-tert-Butyl-4-methylphenolChiral Cu(II)-Box (2)Toluene0248598
32-tert-Butyl-4-methoxyphenolChiral Cu(II)-Box (2)Toluene0368897
42-tert-Butyl-4-chlorophenolChiral Cu(II)-Box (2)Toluene0487899
52,4-Di-tert-butylphenolChiral Sc(III)-PyBox (5)CH₂Cl₂-20129495
Alkali-Promoted Domino Michael Addition/Lactonization for 3-Alkyl-3-N-substituted Aminobenzofuran-2(3H)-ones

This one-pot synthesis involves a Michael addition of an N-substituted (ortho-hydroxy)aryl glycine ester to an α,β-unsaturated carbonyl compound, followed by an intramolecular lactonization promoted by an alkali base. This method is effective for creating benzofuran-2-ones with a quaternary stereocenter at the 3-position.[5][6][7][8]

Table 3: Alkali-Promoted Synthesis of 3-Alkyl-3-N-substituted Aminobenzofuran-2(3H)-ones [5][8]

EntryN-Substituted (ortho-hydroxy)aryl glycine esterMichael AcceptorBaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl 2-(benzylamino)-2-(2-hydroxyphenyl)acetateAcrylonitrileCs₂CO₃Toluene501285
2Ethyl 2-(allylamino)-2-(2-hydroxyphenyl)acetateAcrylonitrileCs₂CO₃Toluene501282
3Ethyl 2-(benzylamino)-2-(2-hydroxy-4-methoxyphenyl)acetateAcrylonitrileCs₂CO₃Toluene501490
4Ethyl 2-(benzylamino)-2-(2-hydroxyphenyl)acetateMethyl acrylateCs₂CO₃Toluene501288
5Ethyl 2-(benzylamino)-2-(2-hydroxyphenyl)acetateEthyl acrylateK₂CO₃DMF601875

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Domino Friedel-Crafts/Lactonization[9]

To a stirred solution of the phenol (1.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere is added the alkylating agent (1.1 mmol). The mixture is cooled to the specified temperature, and a solution of the Lewis acid catalyst (e.g., TiCl₄, 1.0 M in CH₂Cl₂, 0.1 mmol) is added dropwise. The reaction is stirred at the same temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Catalytic Asymmetric Tandem Friedel-Crafts/Lactonization

In a flame-dried Schlenk tube under an argon atmosphere, the chiral ligand and the metal salt (e.g., Cu(OTf)₂) are dissolved in the specified anhydrous solvent. The solution is stirred at room temperature for 1 hour to form the chiral catalyst complex. The mixture is then cooled to the reaction temperature, and the phenol substrate (1.0 mmol) is added, followed by the trifluoropyruvate (1.2 mmol). The reaction is stirred for the specified time and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

General Procedure for Alkali-Promoted Domino Michael Addition/Lactonization[5]

To a solution of the N-substituted (ortho-hydroxy)aryl glycine ester (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.5 mmol) in the specified solvent (5 mL) is added the alkali base (e.g., Cs₂CO₃, 1.5 mmol). The mixture is stirred at the indicated temperature for the specified time. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials (Phenol & Alkylating Agent) Mixing Mixing & Stirring Start->Mixing Solvent Anhydrous Solvent Solvent->Mixing Catalyst Catalyst (Lewis Acid / Chiral Complex / Base) Catalyst->Mixing Reaction_Conditions Controlled Temperature & Atmosphere Mixing->Reaction_Conditions Monitoring TLC Monitoring Reaction_Conditions->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Benzofuran-2-one Derivative Purification->Product

Caption: General experimental workflow for the domino Friedel-Crafts/lactonization synthesis of benzofuran-2-one derivatives.

mechanistic_pathway cluster_step1 Step 1: Friedel-Crafts Reaction cluster_step2 Step 2: Lactonization Phenol Phenol Derivative FC_Product Friedel-Crafts Adduct Phenol->FC_Product Alkylating_Agent Alkylating Agent (+ Catalyst) Intermediate1 Electrophilic Intermediate Alkylating_Agent->Intermediate1 Intermediate1->FC_Product Electrophilic Aromatic Substitution Lactonization Intramolecular Cyclization FC_Product->Lactonization Deprotonation & Ring Closure Final_Product Benzofuran-2-one Derivative Lactonization->Final_Product

Caption: Simplified mechanistic pathway of the domino Friedel-Crafts/lactonization reaction.

References

Application Notes and Protocols for the Quantification of 5-Hydroxybenzofuran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 5-Hydroxybenzofuran-2-one. The methodologies described are based on established analytical techniques for structurally related benzofuran derivatives and are intended to serve as a comprehensive guide for method development and validation.

Overview of Analytical Approaches

The quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The two primary recommended techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection and Gas Chromatography with Mass Spectrometric detection (GC-MS). For trace-level quantification in complex biological fluids, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.[1]

Data Presentation: Projected Quantitative Performance

As no specific validated method for this compound is publicly available, the following table summarizes the projected performance characteristics based on the analysis of analogous benzofuran compounds. These values should be considered as a starting point for method validation.

ParameterHPLC-UV/MS (Projected)GC-MS (Projected)
Linearity (R²) > 0.998> 0.998
Limit of Detection (LOD) 1 - 15 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL0.5 - 20 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%

Experimental Protocols

High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)

This method is suitable for the quantification of this compound in liquid samples, such as pharmaceutical formulations and in-vitro assays.

3.1.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. For higher selectivity and sensitivity, an electrospray ionization (ESI) mass spectrometer can be used.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[2]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: To be determined by analyzing a standard solution of this compound and selecting the wavelength of maximum absorbance.

  • MS Detection (if used): ESI in negative ion mode is suggested due to the presence of the acidic hydroxyl group. Monitor the deprotonated molecule [M-H]⁻.

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from the expected LOQ to the upper limit of the linear range.

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration that falls within the calibration range. If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.

Gas Chromatography with Mass Spectrometric Detection (GC-MS)

This method is well-suited for the analysis of thermally stable and volatile or semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.

3.2.1. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer with an electron ionization (EI) source.[2]

  • Chromatographic Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C (splitless mode).

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-350.

    • Source Temperature: 230 °C.

3.2.2. Standard and Sample Preparation (with Derivatization)

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common agent for silylating hydroxyl groups.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a dry, aprotic solvent like pyridine or acetonitrile.

  • Derivatization Procedure:

    • Pipette a known volume of the standard or sample solution into a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of the derivatization agent and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples

For the quantification of this compound in complex biological matrices like plasma or urine, a highly sensitive and selective LC-MS/MS method is recommended.

3.3.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to the biological sample.

  • Pre-treatment: Acidify the sample (e.g., plasma) with an equal volume of 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition a mixed-mode or reverse-phase SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3.3.2. LC-MS/MS Instrumentation and Conditions

  • LC System: A UPLC or HPLC system capable of generating stable gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source operating in negative ion mode.

  • Chromatographic Conditions: Similar to the HPLC-UV/MS method, but with a faster gradient and a shorter column (e.g., 2.1 x 50 mm, 1.8 µm) to reduce run times.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Mandatory Visualizations

G General Workflow for Quantification of this compound cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing and Reporting sample Sample Collection (e.g., Pharmaceutical Formulation, Plasma) prep Sample Pre-treatment (Dilution, Filtration, or SPE) sample->prep hplc_gc HPLC or GC Separation prep->hplc_gc standard Preparation of Calibration Standards standard->hplc_gc detection Detection (UV, MS, or MS/MS) hplc_gc->detection integration Peak Integration and Quantification detection->integration calibration Calibration Curve Generation integration->calibration results Result Calculation and Reporting calibration->results

Caption: General workflow for the quantification of this compound.

G Analytical Method Validation Workflow cluster_validation Method Validation Parameters start Define Analytical Method Requirements develop Method Development and Optimization start->develop specificity Specificity/ Selectivity develop->specificity linearity Linearity and Range develop->linearity accuracy Accuracy develop->accuracy precision Precision (Repeatability & Intermediate) develop->precision lod_loq LOD & LOQ develop->lod_loq robustness Robustness develop->robustness routine Routine Method Implementation specificity->routine linearity->routine accuracy->routine precision->routine lod_loq->routine robustness->routine

Caption: Workflow for analytical method validation.

G Potential Antioxidant Action of this compound cluster_outcome Biological Outcome ros Reactive Oxygen Species (ROS) (e.g., Superoxide, Hydroxyl Radical) cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cellular_damage causes molecule This compound neutralization ROS Neutralization molecule->neutralization donates electron/hydrogen neutralization->ros scavenges protection Cellular Protection and Reduced Oxidative Stress neutralization->protection

Caption: Potential antioxidant mechanism of this compound.

References

Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The development and quality control of pharmaceuticals containing these derivatives necessitate robust and reliable analytical methods for their identification and quantification. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection offers a powerful tool for the sensitive and selective analysis of benzofuran derivatives in various matrices. This application note provides a detailed protocol for the analysis of benzofuran derivatives using HPLC-UV/MS, along with quantitative data for representative compounds and visualization of relevant biological pathways.

Data Presentation

The following tables summarize quantitative data for the analysis of various benzofuran derivatives by HPLC-UV. These values are representative and may vary depending on the specific compound, instrumentation, and analytical conditions.

Table 1: Chromatographic Performance for Selected Benzofuran Derivatives

CompoundRetention Time (min)Linearity Range (µg/mL)
2-(2-thienyl)benzofuran~5.81 - 100>0.999
Benzofuran-2-ylmethanethiol~7.25 - 100>0.999
Carbofuran4.0527.5 - 750.999[1]
Vilazodone~6.81 - 64 (ng/mL)>0.99

Table 2: Method Sensitivity for Selected Benzofuran Derivatives

CompoundLimit of Detection (LOD)Limit of Quantitation (LOQ)
2-(2-thienyl)benzofuran0.05 µg/mL0.15 µg/mL
Benzofuran-2-ylmethanethiol1-10 ng/mL5-30 ng/mL[2]
Carbofuran1.31 µg/mL3.97 µg/mL
Simvastatin (related compound)2.41 µg/mL (HPLC)0.45 µg/mL (UVDS)[3]

Experimental Protocols

This section outlines a general protocol for the HPLC-UV/MS analysis of benzofuran derivatives. Optimization may be required for specific applications.

Sample Preparation (for Pharmaceutical Formulations)
  • Accurately weigh and transfer a portion of the powdered tablets or contents of capsules equivalent to 10 mg of the benzofuran derivative into a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.

HPLC-UV/MS Instrumentation and Conditions

A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source is suitable for this analysis.

Table 3: HPLC-UV/MS Method Parameters

ParameterCondition
HPLC System Quaternary Gradient HPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm and 280 nm
MS Detector ESI source, Positive Ion Mode
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 600 L/hr

Mandatory Visualization

Experimental Workflow

The general workflow for the HPLC-UV/MS analysis of benzofuran derivatives is depicted below.

G cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve filter Filtration dissolve->filter hplc HPLC Separation filter->hplc uv UV Detection hplc->uv ms MS Detection uv->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Workflow for the HPLC-UV/MS analysis of benzofuran derivatives.

Signaling Pathways

Benzofuran derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. The following diagrams illustrate two such pathways, highlighting potential points of intervention for these compounds.

mTOR Signaling Pathway

Many benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[4][5]

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Benzofuran Benzofuran Derivatives Benzofuran->mTORC1

Caption: mTOR signaling pathway with potential inhibition by benzofuran derivatives.

VEGFR-2 Signaling Pathway

Certain benzofuran derivatives have been shown to inhibit VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Benzofuran Benzofuran Derivatives Benzofuran->VEGFR2

Caption: VEGFR-2 signaling pathway and potential inhibition by benzofuran derivatives.

References

Application Note: Identification and Quantification of 5-Hydroxybenzofuran-2-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 5-Hydroxybenzofuran-2-one in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a member of the benzofuranone class of compounds, which are of interest in pharmaceutical and chemical research.[1] The methodology outlined below includes sample preparation, derivatization, instrument parameters, and data analysis to ensure reliable and reproducible results.

Introduction

This compound is a chemical compound with potential biological activities that necessitate sensitive and specific analytical methods for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the presence of a polar hydroxyl group in this compound can lead to poor chromatographic peak shape and reduced sensitivity. To address this, a derivatization step is typically employed to convert the polar analyte into a more volatile and thermally stable derivative.[2] This protocol details a robust GC-MS method involving a silylation derivatization step for the effective analysis of this compound.

Experimental Protocol

Sample Preparation

The sample preparation procedure will depend on the specific matrix (e.g., plasma, urine, reaction mixture). A generic solid-phase extraction (SPE) protocol is described below, which can be optimized for different sample types.

Materials:

  • SPE Cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas supply

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of 5% methanol in water to remove less polar impurities.

  • Elution: Elute the analyte of interest with 5 mL of ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., acetonitrile or ethyl acetate) for derivatization.

Derivatization

To improve the volatility and thermal stability of this compound for GC-MS analysis, a silylation reaction is performed to cap the hydroxyl group.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Heating block or oven

Procedure:

  • To the reconstituted sample from the sample preparation step, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following are recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Temperature ProgramInitial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Rangem/z 50-500
Solvent Delay5 min
Data Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Analysis and Quantification

Qualitative Identification: The identification of the derivatized this compound can be confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (if available) or by interpreting the fragmentation pattern.

Quantitative Analysis: For quantification, a calibration curve should be prepared using standards of known concentrations. An internal standard should be used to correct for variations in sample preparation and injection.

Selected Ion Monitoring (SIM) for Quantification: To enhance sensitivity and selectivity for quantification, the mass spectrometer can be operated in SIM mode. Characteristic ions for the trimethylsilyl (TMS) derivative of this compound should be selected. The molecular ion and key fragment ions would be ideal candidates.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from a validation study of this method.

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Correlation Coefficient (r²) Equation (y = mx + c)
This compound-TMSe.g., 10 - 1000> 0.99To be determined

Table 2: Method Validation Parameters

Parameter Value
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Accuracy (% Recovery)e.g., 95 - 105%
Precision (% RSD)< 15%
SpecificityNo interference observed at the retention time of the analyte

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection SPE Solid-Phase Extraction Sample->SPE Loading Dry Evaporation to Dryness SPE->Dry Elution Recon Reconstitution Dry->Recon Deriv Silylation with BSTFA Recon->Deriv GCMS GC-MS Injection Deriv->GCMS DataAcq Data Acquisition (Scan/SIM) GCMS->DataAcq Qual Qualitative ID (Mass Spectrum) DataAcq->Qual Quant Quantitative Analysis DataAcq->Quant Report Final Report Qual->Report Quant->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the identification and quantification of this compound by GC-MS. The inclusion of a derivatization step is crucial for achieving good chromatographic performance and reliable results. The provided instrumental parameters and data analysis workflow can serve as a starting point for method development and validation in various research and development settings.

References

Application Notes: Evaluating the Antioxidant Capacity of 5-Hydroxybenzofuran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Hydroxybenzofuran-2-one is a compound belonging to the benzofuranone class of molecules. These structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of a hydroxyl group on the aromatic ring suggests potential antioxidant properties, as it can act as a hydrogen donor to neutralize free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Therefore, the evaluation of the antioxidant capacity of compounds like this compound is a critical step in assessing their therapeutic potential.

These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power) assays.

Quantitative Data Summary

The antioxidant capacity of this compound can be quantified and compared with standard antioxidants like Trolox (a water-soluble analog of vitamin E) or Ascorbic Acid. The results are typically expressed as IC50 values (the concentration of the compound required to scavenge 50% of the radicals) or in terms of Trolox Equivalents (TE).

Assay TypeParameterThis compoundTrolox (Standard)Ascorbic Acid (Standard)
DPPH Radical Scavenging IC50 (µM)Data to be determined85.2 ± 3.545.8 ± 2.1
ABTS Radical Scavenging TEAC (Trolox Equivalents)Data to be determined1.001.05
FRAP Assay Ferric Reducing Power (µM Fe(II)/µM)Data to be determined1.52 ± 0.081.98 ± 0.11

Note: The values for this compound are placeholders and must be determined experimentally. The standard values are representative and may vary based on experimental conditions.

Experimental Protocols

General Laboratory Workflow

The following diagram outlines the general workflow for conducting antioxidant capacity assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (DPPH, ABTS, FRAP) E Mix Reagents with Test Compound/Standard A->E B Prepare this compound Stock Solution C Prepare Serial Dilutions of Test Compound B->C C->E D Prepare Standard (Trolox / Ascorbic Acid) D->E F Incubate at Specified Temperature/Time E->F G Measure Absorbance (Spectrophotometer) F->G H Plot Absorbance vs. Concentration G->H I Calculate % Inhibition H->I J Determine IC50 or Trolox Equivalents I->J

Caption: General workflow for in vitro antioxidant capacity assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

G cluster_mechanism DPPH Scavenging Mechanism DPPH_Radical DPPH• (Stable Radical, Violet) Antioxidant This compound (A-OH) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_H + H+ Antioxidant_Radical A-O• (Antioxidant Radical) Antioxidant->Antioxidant_Radical - H+

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a standard solution of Trolox or Ascorbic Acid with the same concentration range.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the test compound or standard to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • For the control well, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value.

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the color intensity decreases.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. This is the stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm. This is the working solution.

    • Prepare serial dilutions of this compound and a Trolox standard.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each concentration of the test compound or standard.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared with Trolox, and the antioxidant capacity of the sample is expressed as µM Trolox equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of water.

    • TPTZ Solution (10 mM): 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): 20 mM FeCl₃·6H₂O in water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

    • Prepare serial dilutions of this compound and a ferrous sulfate (FeSO₄) standard.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each concentration of the test compound or standard.

    • Add 180 µL of the FRAP reagent to all wells.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the FeSO₄ standard.

    • The FRAP value of this compound is calculated from the standard curve and expressed as µM of Fe(II) equivalents.

Relevant Signaling Pathways

Antioxidants can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. One of the most important is the Keap1-Nrf2 pathway.

G cluster_pathway Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant This compound Antioxidant->Keap1_Nrf2 stabilizes Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub under normal conditions Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Gene Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene activates transcription

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 5-Hydroxybenzofuran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxybenzofuran-2-one is a member of the benzofuran class of compounds, a scaffold known for a variety of biological activities, including potential antifungal and anti-inflammatory properties.[1][2] As with any compound under investigation for therapeutic potential, a thorough evaluation of its cytotoxic effects is a critical first step in the safety and efficacy assessment. These application notes provide a comprehensive guide to researchers for evaluating the in vitro cytotoxicity of this compound using established cell-based assays. The protocols detailed herein are designed to be adaptable for various cell lines and research questions, from initial screening to more in-depth mechanistic studies.

The primary objectives of these protocols are to:

  • Determine the concentration-dependent cytotoxic effects of this compound on cultured mammalian cells.

  • Elucidate the potential mechanisms of cell death induced by the compound, such as necrosis or apoptosis.

  • Provide a framework for generating reproducible and reliable data for preclinical assessment.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic profile of this compound. The following assays are widely used and provide insights into different aspects of cell health:

  • MTT Assay: This colorimetric assay is a measure of cell metabolic activity, which in most cases, correlates with cell viability.[3][4] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[4]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis.[5][6][7][8]

  • Apoptosis Assays (Caspase Activity and TUNEL): These assays are used to detect the biochemical and morphological hallmarks of apoptosis, or programmed cell death.

    • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[9] Measuring the activity of specific caspases (e.g., caspase-3/7) can indicate the induction of the apoptotic cascade.[10]

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a characteristic feature of late-stage apoptosis.[9][10]

Data Presentation

To facilitate the comparison of results obtained from different assays, it is recommended to summarize all quantitative data in a structured tabular format.

Table 1: Summary of this compound Cytotoxicity Data

AssayCell LineTime Point (hr)IC50 / EC50 (µM)Max Inhibition/Toxicity (%)Notes
MTT24IC50: Concentration for 50% inhibition of metabolic activity.
48
72
LDH24EC50: Concentration for 50% of maximal LDH release.
48
72
Caspase-3/7 Activity24Fold increase in activity compared to vehicle control.
48
TUNEL48Percentage of TUNEL-positive cells at a given concentration.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is outlined below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock treat_cells Treat Cells with Compound prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay ldh_assay LDH Assay treat_cells->ldh_assay apoptosis_assays Apoptosis Assays (Caspase, TUNEL) treat_cells->apoptosis_assays data_analysis Analyze Data and Determine IC50/EC50 mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assays->data_analysis

Caption: General experimental workflow for cytotoxicity testing.

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[3][4][11]

Materials:

  • This compound

  • Mammalian cell line of choice (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete culture medium.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay Protocol

This protocol is based on standard LDH release assay kits.[5][6][8][12]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • This compound

  • Mammalian cell line of choice

  • Complete cell culture medium

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[5]

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer and determine the EC50 value.

Caspase-3/7 Activity Assay Protocol

This protocol outlines the general steps for a luminogenic or fluorogenic caspase-3/7 assay.

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • This compound

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Opaque-walled 96-well microplates

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, add the caspase reagent to each well.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.

  • Signal Measurement: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.

TUNEL Assay Protocol

This protocol provides a general outline for a fluorescence-based TUNEL assay.

Materials:

  • In Situ Cell Death Detection Kit, Fluorescein (or similar)

  • This compound

  • Mammalian cell line of choice

  • Culture plates or slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with this compound.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the kit manufacturer's protocol.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides.

  • Washing: Wash the cells to remove unincorporated nucleotides.

  • Analysis: Visualize the TUNEL-positive (apoptotic) cells using a fluorescence microscope or quantify the percentage of apoptotic cells using a flow cytometer.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are yet to be elucidated, based on the activity of other benzofuran derivatives, potential mechanisms of cytotoxicity could involve the induction of apoptosis through intrinsic or extrinsic pathways.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound This compound mitochondria Mitochondrial Stress compound->mitochondria death_receptors Death Receptors (e.g., Fas, TNFR) compound->death_receptors bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase8 Caspase-8 Activation death_receptors->caspase8 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Potential apoptotic signaling pathways.

Conclusion

The protocols and guidelines presented here offer a robust framework for the initial cytotoxic evaluation of this compound. By employing a combination of assays that measure different cellular parameters, researchers can gain a comprehensive understanding of the compound's effects on cell viability and the underlying mechanisms of cell death. This information is crucial for making informed decisions in the early stages of drug discovery and development.

References

Application Notes and Protocols: Unraveling the Antifungal Mechanism of 5-Hydroxybenzofuran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential mechanisms of action for 5-Hydroxybenzofuran-2-one as an antifungal agent, based on current research on related benzofuran compounds. Detailed protocols for key experiments are provided to facilitate further investigation and drug development efforts.

Introduction

This compound belongs to the benzofuran class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antifungal properties. While direct studies on the specific mechanism of action of this compound are limited, research on structurally related benzofuran derivatives points towards several potential cellular targets and pathways in fungi. These notes will explore these putative mechanisms and provide the necessary protocols to investigate them.

Potential Mechanisms of Action

Based on studies of related benzofuran compounds, the antifungal activity of this compound may involve one or more of the following mechanisms:

  • Inhibition of N-myristoyltransferase (NMT): Several benzofuran derivatives have been identified as potent inhibitors of fungal N-myristoyltransferase.[1] This enzyme is essential for the myristoylation of a variety of cellular proteins, a process critical for their localization and function. Inhibition of NMT can disrupt vital cellular processes, leading to fungal cell death.

  • Disruption of Calcium Homeostasis: Certain benzofuran derivatives have been shown to mobilize intracellular calcium.[2][3][4] Altered calcium signaling can trigger a cascade of downstream events, including stress responses and apoptosis, ultimately contributing to the fungicidal effect.

  • Metabolic Activation to a More Potent Antifungal: It is hypothesized that benzofuran-5-ols can be metabolized by fungal enzymes into benzoquinone derivatives. These resulting compounds may possess enhanced antifungal activity.

  • Cell Membrane Disruption: The lipophilic nature of the benzofuran core may facilitate its insertion into the fungal cell membrane, leading to increased permeability and disruption of membrane integrity. Some benzofuran derivatives are believed to penetrate fungal cell membranes through hydrophobic interactions.[5][6]

Data Presentation: Antifungal Activity of Benzofuran Derivatives

Compound ClassFungal SpeciesMIC Range (µg/mL)Reference
Aza-benzofuran derivativesPenicillium italicum12.5[5][6]
Colletotrichum musae12.5 - 25[5][6]
Halogenated 3-benzofurancarboxylic acid estersCandida albicansNot specified[2]
Candida spp.Not specified[2]

Experimental Protocols

The following protocols are designed to investigate the potential antifungal mechanisms of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to approximately 1-5 x 10^5 CFU/mL.

  • Add the fungal inoculum to each well containing the diluted compound.

  • Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C for Candida albicans) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: Fungal N-myristoyltransferase (NMT) Inhibition Assay

This assay evaluates the ability of this compound to inhibit the activity of fungal NMT.

Materials:

  • Recombinant fungal NMT enzyme

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine

  • This compound

  • Assay buffer (e.g., HEPES buffer with Triton X-100)

  • Detection reagent (e.g., a fluorescent probe that reacts with the free CoA produced)

  • Fluorometer

Procedure:

  • Prepare a solution of the recombinant fungal NMT in the assay buffer.

  • Add varying concentrations of this compound to the enzyme solution and pre-incubate.

  • Initiate the enzymatic reaction by adding Myristoyl-CoA and the peptide substrate.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Stop the reaction and add the detection reagent.

  • Measure the fluorescence to quantify the amount of free CoA produced, which is proportional to the enzyme activity.

  • Calculate the percentage of inhibition at each concentration of the compound and determine the IC50 value.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium levels in fungal cells upon treatment with this compound.

Materials:

  • Fungal cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Harvest and wash fungal cells and resuspend them in the loading buffer.

  • Load the cells with the calcium-sensitive fluorescent dye in the presence of Pluronic F-127 to aid in dye solubilization.

  • Incubate the cells to allow for dye uptake and de-esterification.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in the assay buffer.

  • Measure the baseline fluorescence of the cell suspension.

  • Add this compound to the cell suspension and immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence indicates a rise in intracellular calcium concentration.

Mandatory Visualizations

cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm 5_HBF This compound Membrane Cell Membrane 5_HBF->Membrane Penetration Metabolism Metabolic Activation Membrane->Metabolism NMT N-myristoyltransferase (NMT) Membrane->NMT Inhibition Ca_Store Intracellular Ca2+ Stores Membrane->Ca_Store Triggers Release Benzoquinone Benzoquinone Derivative Metabolism->Benzoquinone Increased Potency Cellular_Processes Disrupted Cellular Processes Benzoquinone->Cellular_Processes Protein_Myristoylation Protein Myristoylation NMT->Protein_Myristoylation Blocks Protein_Myristoylation->Cellular_Processes Leads to Ca_Cytoplasm Cytoplasmic Ca2+ Ca_Store->Ca_Cytoplasm Mobilization Ca_Cytoplasm->Cellular_Processes Alters Signaling Fungal_Cell_Death Fungal Cell Death Cellular_Processes->Fungal_Cell_Death

Caption: Proposed antifungal mechanisms of this compound.

Start Start: Hypothesis Generation MIC Protocol 1: Determine MIC Start->MIC Is_Active Antifungal Activity? MIC->Is_Active Stop End: Not a viable lead Is_Active->Stop No Mechanism_Investigation Investigate Potential Mechanisms Is_Active->Mechanism_Investigation Yes NMT_Assay Protocol 2: NMT Inhibition Assay Mechanism_Investigation->NMT_Assay Calcium_Assay Protocol 3: Intracellular Ca2+ Assay Mechanism_Investigation->Calcium_Assay Membrane_Assay Membrane Permeability Assay Mechanism_Investigation->Membrane_Assay Data_Analysis Analyze Data & Correlate with MIC NMT_Assay->Data_Analysis Calcium_Assay->Data_Analysis Membrane_Assay->Data_Analysis Conclusion Elucidate Primary Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for mechanism of action studies.

References

Application of 5-Hydroxybenzofuran-2-one in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxybenzofuran-2-one and its derivatives have emerged as a promising class of compounds in the investigation of anti-inflammatory therapeutics. The benzofuran scaffold is a recurring motif in many biologically active compounds, and derivatives of this compound are being explored for their potential to modulate key inflammatory pathways. The proposed mechanism of action for the anti-inflammatory effects of these compounds primarily involves the inhibition of pro-inflammatory cytokines and enzymes.[1] This document provides a detailed overview of the application of this compound in anti-inflammatory research, including experimental protocols and data presented for easy comparison. While specific quantitative data for this compound is an active area of research, the information presented herein is based on studies of structurally related benzofuran derivatives and provides a strong framework for investigating this specific compound.

Mechanism of Action

The anti-inflammatory effects of benzofuran derivatives, including those structurally similar to this compound, are largely attributed to their ability to interfere with major inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6). Benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in these pathways, such as IκB kinase (IKK), inhibitor of κB (IκBα), p65 (a subunit of NF-κB), extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[3] This inhibition prevents the translocation of NF-κB to the nucleus and reduces the activation of other transcription factors, thereby downregulating the expression of inflammatory genes.

Anti_inflammatory_Mechanism Proposed Anti-inflammatory Mechanism of this compound Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFκB_nucleus->Pro_inflammatory_Genes activates AP1 AP-1 MAPK_pathway->AP1 activates AP1->Pro_inflammatory_Genes activates Benzofuran This compound Benzofuran->IKK inhibits Benzofuran->MAPK_pathway inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.

Data Presentation

The following tables summarize the anti-inflammatory activity of various benzofuran derivatives, providing a comparative basis for the evaluation of this compound.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production by Benzofuran Derivatives in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM) for NO InhibitionReference CompoundIC50 (µM)
Benzofuran Derivative 117.31Celecoxib32.1 ± 1.7
Benzofuran Derivative 231.5 ± 2.3
Benzofuran Derivative 316.5
Benzofuran Derivative 442.8 ± 4.7
Piperazine/benzofuran hybrid 5d52.23 ± 0.97

Data extracted from studies on various benzofuran derivatives to provide a comparative context.[3][4]

Table 2: In Vivo Anti-inflammatory Activity of Benzofuran Derivatives

CompoundAnimal ModelAssayDosage% Inhibition of Paw EdemaReference Compound% Inhibition
Furosalicylic acids & derivativesRatCarrageenan-induced paw edema100 mg/kgComparable to DiclofenacDiclofenac-
Iodobenzofuran derivativesRatCarrageenan-induced paw edema-Surpassed DiclofenacDiclofenac-

Qualitative comparison from studies on benzofuran derivatives.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is designed to assess the ability of a test compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. Determine the IC50 value of the test compound.

NO_Assay_Workflow Workflow for Nitric Oxide (NO) Production Assay Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compound Add this compound Incubate_Overnight->Add_Compound Incubate_1hr Incubate for 1 hour Add_Compound->Incubate_1hr Add_LPS Add LPS (1 µg/mL) Incubate_1hr->Add_LPS Incubate_24hr Incubate for 24 hours Add_LPS->Incubate_24hr Collect_Supernatant Collect supernatant Incubate_24hr->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow diagram for the in vitro nitric oxide (NO) production assay.

Protocol 2: Western Blot Analysis for NF-κB and MAPK Signaling Proteins

This protocol details the procedure for examining the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IKKα/β, anti-IKKα/β, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.

Western_Blot_Workflow Workflow for Western Blot Analysis Start Start Cell_Treatment Cell treatment with This compound and LPS Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: A generalized workflow for Western blot analysis of signaling proteins.

Conclusion

This compound represents a molecule of interest for the development of novel anti-inflammatory agents. The provided application notes and protocols, based on extensive research into the broader class of benzofuran derivatives, offer a robust starting point for researchers and drug development professionals. The primary mechanism of action is anticipated to be the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. Further quantitative studies on this compound are warranted to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

PIDA-Mediated Hydroquinone Cyclization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Phenyliodine(III) diacetate (PIDA) in the intramolecular cyclization of hydroquinones. This powerful oxidative cyclization is instrumental in synthesizing complex molecules in drug discovery and natural product synthesis, but can present challenges. This guide offers solutions to common experimental hurdles.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: My PIDA-mediated cyclization of a hydroquinone substrate is resulting in a low yield or no desired product. What are the potential causes and solutions?

A1: Low or no yield in this reaction can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.

  • Reagent Quality: PIDA is a moisture-sensitive reagent.[1] Ensure that the PIDA used is fresh and has been stored under anhydrous conditions. The quality of the hydroquinone starting material is also critical; purify it if necessary to remove any metallic impurities that could interfere with the reaction.

  • Substrate Reactivity: The electronic properties of the hydroquinone substrate significantly influence the reaction rate.

    • Electron-withdrawing groups on the aromatic ring decrease its nucleophilicity, potentially slowing down or inhibiting the cyclization. If your substrate is electron-deficient, consider increasing the reaction temperature or using a more reactive hypervalent iodine reagent like Phenyliodine(III) bis(trifluoroacetate) (PIFA).

    • Steric hindrance near the cyclization site can also impede the reaction.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Protic solvents like methanol or trifluoroethanol can participate in the reaction, while aprotic solvents like dichloromethane (DCM) or acetonitrile are generally preferred.[2][3] If solubility is an issue, a co-solvent system may be necessary.

    • Temperature: While many PIDA-mediated cyclizations proceed at room temperature, some less reactive substrates may require elevated temperatures to proceed at a reasonable rate.[4] Conversely, for highly reactive substrates, cooling the reaction may be necessary to prevent side product formation.

    • Concentration: For intramolecular cyclizations, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). This will help determine if the starting material is being consumed and if any new spots corresponding to products or byproducts are forming. If the starting material is not being consumed, it points to an issue with reactivity or reagent quality.

Issue 2: Formation of Multiple Products/Side Reactions

Q2: My reaction is producing a complex mixture of products instead of the desired cyclized compound. How can I improve the selectivity?

A2: The formation of multiple products is a common issue and can often be addressed by modifying the reaction conditions.

  • Intermolecular Reactions: If you are observing products with a higher molecular weight than your desired product, intermolecular reactions may be occurring. To favor the intramolecular cyclization, perform the reaction at a lower concentration (high dilution).

  • Over-oxidation: PIDA is a strong oxidizing agent and can sometimes lead to over-oxidation of the desired product. To mitigate this, you can:

    • Use a slight excess (1.1-1.5 equivalents) of PIDA, but avoid a large excess.

    • Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

    • Perform the reaction at a lower temperature.

  • Solvent Participation: As mentioned previously, nucleophilic solvents can compete with the intramolecular nucleophile, leading to undesired products. Switching to a non-nucleophilic solvent is recommended.

  • Alternative Reaction Pathways: Depending on the substrate, alternative cyclization pathways or rearrangements may be possible.[5] Careful structural elucidation of the side products can provide insight into these pathways and guide further optimization.

Frequently Asked Questions (FAQs)

Q3: How can I tell if my PIDA reagent is still active?

A3: While a definitive quantitative test is complex, a good qualitative indicator is the physical appearance of the PIDA. It should be a fine, white crystalline solid.[6] If it has a yellowish tint or appears clumpy, it may have decomposed due to moisture. For a more definitive test, you can run a small-scale control reaction with a known, reactive substrate.

Q4: What is the best way to quench a PIDA-mediated reaction?

A4: A common method to quench the reaction and remove excess PIDA is to add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[3] This reduces the hypervalent iodine species to iodobenzene, which can then be removed during the aqueous workup.

Q5: Are there any safety precautions I should be aware of when working with PIDA?

A5: PIDA is a stable solid that is relatively easy to handle.[7][8] However, it is an oxidizing agent and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for PIDA-mediated cyclizations of hydroquinone derivatives as reported in the literature. This data can serve as a starting point for optimizing your own reactions.

Substrate TypePIDA (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Electron-rich hydroquinone1.1 - 1.5DCM0 - 251 - 470 - 95[2]
Electron-neutral hydroquinone1.2 - 2.0Acetonitrile25 - 504 - 1250 - 80[9]
Electron-deficient hydroquinone1.5 - 2.5Trifluoroethanol50 - 8012 - 2430 - 60[2]
Sterically hindered hydroquinone2.0 - 3.01,2-Dichloroethane802420 - 50N/A

Note: This table is a generalized summary. Optimal conditions will vary depending on the specific substrate.

Experimental Protocols

Standard Protocol for PIDA-Mediated Cyclization of a Hydroquinone Derivative

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hydroquinone substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in an appropriate anhydrous solvent (e.g., DCM, 0.01-0.05 M).

  • Cooling (Optional): If the reaction is known to be highly exothermic or if side reactions are a concern, cool the solution to 0 °C in an ice bath.

  • Addition of PIDA: Add PIDA (1.1-1.5 eq) portion-wise over 5-10 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at the appropriate temperature (e.g., room temperature) and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

PIDA_Mechanism cluster_start Step 1: Ligand Exchange cluster_cyclization Step 2: Intramolecular Cyclization cluster_rearomatization Step 3: Rearomatization Hydroquinone Hydroquinone Intermediate1 Aryloxyiodonium Intermediate Hydroquinone->Intermediate1 + PIDA PIDA PIDA (PhI(OAc)2) PIDA->Intermediate1 AceticAcid Acetic Acid Intermediate1->AceticAcid - AcOH Intermediate2 Cyclized Intermediate (Oxonium Ion) Intermediate1->Intermediate2 Intramolecular Attack FinalProduct Cyclized Product Intermediate2->FinalProduct - H+ Iodobenzene Iodobenzene Intermediate2->Iodobenzene - PhI

Caption: Proposed mechanism for the PIDA-mediated intramolecular cyclization of hydroquinones.

Experimental_Workflow Start Start Setup Reaction Setup: Substrate in Anhydrous Solvent Start->Setup AddPIDA Add PIDA (1.1-1.5 eq) Setup->AddPIDA Monitor Monitor by TLC AddPIDA->Monitor Quench Quench with Na2S2O3 (aq) Monitor->Quench Reaction Complete Workup Aqueous Workup Quench->Workup Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: Standard experimental workflow for PIDA-mediated hydroquinone cyclization.

Troubleshooting_Tree Start Low/No Yield? CheckPIDA Check PIDA Quality (Fresh, Anhydrous) Start->CheckPIDA Yes SideProducts Side Products Observed? Start->SideProducts No, but side products SubstrateIssue Substrate Reactivity Issue? CheckPIDA->SubstrateIssue IncreaseTemp Increase Temperature or Use Stronger Oxidant (PIFA) SubstrateIssue->IncreaseTemp Yes (Electron Deficient) OptimizeSolvent Optimize Solvent (Aprotic, Non-nucleophilic) SubstrateIssue->OptimizeSolvent No HighDilution Use High Dilution OptimizeSolvent->SideProducts SideProducts->HighDilution Yes (Intermolecular) LowerTemp Lower Temperature SideProducts->LowerTemp Yes (Over-oxidation) ReducePIDA Reduce PIDA Equivalents LowerTemp->ReducePIDA

References

Optimization of reaction conditions for 5-hydroxybenzofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 5-Hydroxybenzofuran

This technical support guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols for the synthesis of 5-hydroxybenzofuran. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-hydroxybenzofurans?

A1: A prevalent and effective method is the tandem in situ oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds, often mediated by an oxidant like Phenyliodine(III) diacetate (PIDA).[1][2][3] Another relevant pathway is the Nenitzescu synthesis, where 5-hydroxybenzofurans can sometimes be formed as a competing product.[4] Traditional approaches also include Michael addition.[1][2]

Q2: What are the key reaction parameters to consider for optimizing the synthesis?

A2: The critical parameters for optimization include the choice of catalyst, oxidant, solvent, and reaction temperature. The molar ratio of the reactants also plays a significant role in maximizing the yield and minimizing side products.[1][2]

Q3: What are some of the biological activities of 5-hydroxybenzofuran derivatives?

A3: 5-hydroxybenzofuran derivatives are known for a wide range of biological activities, including antitumor, anti-estrogen activity in breast cancer, mTOR signaling inhibition, antifungal, antiproliferative, and anti-inflammatory properties.[1]

Troubleshooting Guide

Q1: I am getting a low yield of my desired 5-hydroxybenzofuran product. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Sub-optimal Reaction Conditions: The choice of catalyst, oxidant, solvent, and temperature is crucial. For the PIDA-mediated synthesis, Zinc Iodide (ZnI₂) as a catalyst in chlorobenzene at 95 °C has been shown to be effective.[1][2] Refer to the data tables below for a comparison of different conditions.

  • Incorrect Reactant Ratio: An inappropriate ratio of hydroquinone to the β-dicarbonyl compound can lead to lower yields. Experiment with adjusting the substrate ratio; for instance, increasing the amount of the β-dicarbonyl compound may improve the yield.[2]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[4]

  • Substrate Reactivity: The electronic properties of your substrates can significantly impact the yield. Hydroquinones with electron-donating groups tend to give higher yields, while β-ketoesters with electron-withdrawing groups on an aromatic ring may result in poor yields.[1][2][5]

  • Polymerization: Polymerization of starting materials or intermediates can be a competing reaction, reducing the yield of the desired product.[4] See the specific troubleshooting question on polymerization below.

Q2: My reaction is producing a significant amount of side products. How can I improve the selectivity?

A2: The formation of side products is a common issue. Here are some strategies to enhance selectivity:

  • Catalyst Selection: The choice of catalyst can heavily influence the reaction pathway. In syntheses where both indoles and benzofurans can be formed, such as the Nenitzescu synthesis, certain Lewis acids like CuCl₂, BiCl₃, and FeCl₃ favor the formation of benzofurans, while zinc halides (e.g., ZnI₂) may favor indole formation.[4]

  • Solvent Choice: The solvent can impact the selectivity. For the PIDA-mediated synthesis, chlorobenzene and toluene have been shown to provide good yields.[2] In other contexts, nitromethane has been used to favor indole formation over benzofurans.[4]

  • Temperature Control: Excessive heat can promote the formation of side products. It is important to maintain a controlled and optimized temperature throughout the reaction.[4] While higher temperatures can sometimes increase reaction rates, they may also decrease selectivity.

Q3: I am observing polymerization in my reaction mixture. How can I prevent this?

A3: Polymerization is a known challenge, particularly in reactions involving quinones.[4] To mitigate this, you can try the following:

  • Control Reactant Concentration: High concentrations of reactants can favor polymerization. Running the reaction at a more dilute concentration may help to minimize this side reaction.[4]

  • Temperature Management: As with other side reactions, excessive heat can promote polymerization. Maintaining a moderate and consistent temperature is advisable.[4]

  • Use of a Catalyst: A suitable catalyst can accelerate the desired reaction pathway, allowing it to outcompete the polymerization process.[4]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the optimization of various reaction parameters for the synthesis of 5-hydroxybenzofurans via a PIDA-mediated oxidative coupling.

Table 1: Effect of Catalyst and Oxidant on Yield

EntryCatalystOxidantSolventTemp. (°C)Yield (%)
1ZnI₂DDQDCE8540
2ZnI₂PIDADCE8561
3Cu(OTf)₂PIDADCE8555
4Fe(OTf)₃PIDADCE8548
5Sc(OTf)₃PIDADCE8552
6I₂H₂O₂DCE85Trace
7ZnI₂PIDAPhCl9581

Reaction conditions: 1a (0.50 mmol), 2a (1.00 mmol), catalyst (0.25 mmol), oxidant (0.55 mmol) in solvent (5 mL) was stirred for 6 hours. Data sourced from[1][2].

Table 2: Effect of Solvent and Temperature on Yield

EntryCatalystOxidantSolventTemp. (°C)Yield (%)
1ZnI₂PIDADCE8561
2ZnI₂PIDAPhCl8575
3ZnI₂PIDAToluene8569
4ZnI₂PIDACHCl₃8564
5ZnI₂PIDADMF85ND
6ZnI₂PIDATHF85Trace
7ZnI₂PIDACH₃CN8535
8ZnI₂PIDAEtOH85Trace
9ZnI₂PIDAPhCl7558
10ZnI₂PIDAPhCl9581
11ZnI₂PIDAPhCl11083

Reaction conditions: 1a (0.50 mmol), 2a (1.00 mmol), catalyst (0.25 mmol), oxidant (0.55 mmol) in solvent (5 mL) was stirred for 6 hours. ND = Not Detected. Data sourced from[2].

Experimental Protocols

General Procedure for the Synthesis of 5-Hydroxybenzofurans via PIDA-mediated Oxidative Coupling [1][2]

  • To a reaction flask, add the hydroquinone substrate (1, 0.50 mmol), the β-dicarbonyl compound (2, 1.00 mmol), Zinc Iodide (ZnI₂, 0.25 mmol), and Phenyliodine(III) diacetate (PIDA, 0.55 mmol).

  • Add chlorobenzene (5 mL) to the mixture.

  • Stir the reaction mixture at 95 °C for 6 hours.

  • Upon completion of the reaction (monitor by TLC), quench the reaction by adding water.

  • Separate the organic phase.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under vacuum.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-hydroxybenzofuran derivative.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: - Hydroquinone - β-Dicarbonyl Compound - ZnI₂ - PIDA - Chlorobenzene start->reagents reaction Stir at 95°C for 6h reagents->reaction quench Quench with Water reaction->quench separate Separate Organic Phase quench->separate dry Dry over MgSO₄ separate->dry filter_concentrate Filter & Concentrate dry->filter_concentrate purify Column Chromatography filter_concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of 5-hydroxybenzofuran.

troubleshooting_guide cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_procedure Procedure start Low Yield or Side Product Formation catalyst Check Catalyst & Oxidant (e.g., ZnI₂ & PIDA) start->catalyst solvent Verify Solvent (e.g., Chlorobenzene) start->solvent temperature Optimize Temperature (e.g., 95°C) start->temperature ratio Adjust Reactant Ratio start->ratio substrate Consider Substrate Electronic Effects start->substrate time Optimize Reaction Time (Monitor by TLC) start->time concentration Adjust Concentration to Minimize Polymerization start->concentration

References

Technical Support Center: Purification of 5-Hydroxybenzofuran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Hydroxybenzofuran-2-one. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.

Troubleshooting Guides

This section addresses common issues and provides actionable solutions for the purification of this compound.

Issue 1: Low Recovery After Column Chromatography

  • Question: I am losing a significant amount of my this compound during silica gel column chromatography. What could be the cause?

  • Answer: Low recovery from a silica gel column can be due to several factors. Given that benzofuran derivatives can be sensitive, decomposition on the acidic silica gel is a primary suspect. The phenolic hydroxyl group and the lactone ring may also lead to strong interactions with the stationary phase, causing irreversible adsorption or streaking.

    Troubleshooting Steps:

    • Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-polar base, such as triethylamine (~1%) in your eluent system.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

    • Optimize Your Eluent System: Ensure your chosen eluent system provides an appropriate Rf value (typically 0.2-0.4) for this compound on a TLC plate. This ensures the compound does not stay on the column for an extended period.

    • Perform Flash Chromatography: Minimizing the time the compound spends on the column by using flash chromatography can reduce the chances of degradation.

Issue 2: Persistent Impurities After Purification

  • Question: I have purified my this compound by column chromatography, but I still see impurities in the NMR/LC-MS. How can I remove them?

  • Answer: Persistent impurities are often structurally similar to the target compound, making them difficult to separate. Common impurities can include starting materials, isomers, or byproducts from the synthesis.

    Troubleshooting Steps:

    • Recrystallization: This is a powerful technique for removing minor impurities. Experiment with different solvent systems to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Optimize Chromatography Conditions: If recrystallization is not effective, revisit your column chromatography. A shallower solvent gradient during elution can improve the separation of closely eluting compounds. You can also try a different solvent system to alter the selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might provide better resolution.

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.

Issue 3: Oily Product Instead of a Solid

  • Question: My this compound is an oil after solvent removal, making it difficult to handle and assess purity. How can I induce crystallization?

  • Answer: The presence of residual solvent or impurities can inhibit crystallization.

    Troubleshooting Steps:

    • High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for an extended period.

    • Trituration: Add a solvent in which your compound is poorly soluble but the impurities are soluble. Stir the mixture, and the desired compound may precipitate as a solid, which can then be collected by filtration.

    • Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent. Then, slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can promote crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most frequently employed purification techniques for this compound and its derivatives are:

  • Flash Column Chromatography: This is a standard method for the initial purification of the crude product from a synthesis.[1]

  • Recrystallization: This technique is excellent for obtaining highly pure crystalline material, especially after an initial chromatographic purification.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is used for separations that are difficult to achieve by standard column chromatography.

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: The ideal solvent system for column chromatography is typically determined by Thin Layer Chromatography (TLC) analysis of the crude material.

  • Initial Screening: Begin with a common solvent system such as petroleum ether/ethyl acetate or hexane/ethyl acetate.

  • Target Rf Value: Aim for an Rf value of approximately 0.2-0.4 for this compound on the TLC plate. This generally provides good separation on a column.

  • Gradient Elution: For complex mixtures containing multiple components, a gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant polarity) elution.

Q3: What are some potential degradation pathways for this compound during purification?

A3: The lactone functionality in the this compound structure can be susceptible to hydrolysis under strongly acidic or basic conditions. Additionally, the phenolic hydroxyl group can be sensitive to oxidation. Prolonged exposure to acidic silica gel or elevated temperatures can lead to degradation. It is advisable to work at neutral pH and moderate temperatures whenever possible.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: To accurately determine the purity of your this compound, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify impurities.

Data Presentation

Table 1: Comparison of Purification Techniques for Benzofuranone Derivatives (Illustrative Data)

Purification MethodTypical Eluent/Solvent SystemReported Yield Range (%)Purity AchievedReference
Flash Column ChromatographyPetroleum Ether / Ethyl Acetate (5:1)70-95>95%[2][3]
RecrystallizationAcetone / MethanolVariable (depends on crude purity)>99%[4]
Preparative HPLCAcetonitrile / Water Gradient50-80>99%[5]

Note: The data presented are based on reports for various benzofuranone derivatives and should be considered as a general guide. Optimal conditions for this compound should be determined empirically.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: In a beaker, create a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in petroleum ether).

  • Column Packing: Pour the silica gel slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble material, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent or solvent mixture (e.g., acetone/methanol) and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should commence. For improved yield, the flask can be placed in an ice bath or refrigerator after reaching room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude 5-Hydroxy- benzofuran-2-one column_chromatography Flash Column Chromatography crude_product->column_chromatography purity_check TLC / LC-MS / NMR column_chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check purity_check->recrystallization Impurities Present pure_product Pure 5-Hydroxy- benzofuran-2-one purity_check->pure_product Pure

Caption: General purification workflow for this compound.

signaling_pathway cluster_inflammatory_stimulus Inflammatory Stimulus cluster_cell Cell cluster_response Inflammatory Response stimulus e.g., LPS IKK IKK Complex stimulus->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) stimulus->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to MAPK_pathway->nucleus Activates Transcription Factors cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nucleus->cytokines Gene Transcription benzofuran This compound benzofuran->IKK Inhibits benzofuran->MAPK_pathway Inhibits

Caption: Putative anti-inflammatory signaling pathway modulation.[6]

References

Technical Support Center: Domino Reactions for Benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize domino reactions for the synthesis of benzofuranones.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is producing a dark, tar-like substance with low yields of the desired benzofuranone. What is the likely cause and how can I fix it?

A1: The formation of dark, polymeric, or tar-like substances often points to acid-catalyzed self-condensation or polymerization of the starting materials, which competes with the desired intramolecular cyclization.[1] High substrate concentrations can also favor these intermolecular side reactions.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Employ milder reaction conditions to disfavor polymerization.[1] This can include lowering the reaction temperature, which may slightly increase the chemical yield.[1][2]

  • Use Efficient Catalysts: The use of highly efficient catalytic systems can help the desired reaction outcompete side reactions.[1]

  • Control Substrate Concentration: Running the reaction under more dilute conditions can minimize intermolecular side reactions that lead to byproducts.[1]

  • Ensure Inert Atmosphere: If using transition-metal catalysts (e.g., palladium-catalyzed reactions), ensure strict anaerobic conditions to prevent side reactions like oxidative homocoupling.[3]

Q2: The final intramolecular cyclization (lactonization) step is slow or incomplete, leaving significant amounts of the phenol intermediate. How can I drive the reaction to completion?

A2: This issue often arises from insufficient acid catalysis for the final ring-closing step. While a Lewis acid might be effective for the initial steps of the domino sequence, a protic acid is frequently required for the lactonization.[1]

Troubleshooting Steps:

  • Optimize the Acid Catalyst: If you are using only a Lewis acid (e.g., AlCl₃), consider adding a protic acid like trifluoroacetic acid (TFA).[1][2] The combination of both a Lewis and a protic acid from the start of the reaction can significantly increase the rate of benzofuranone formation.[1][2] Experimenting with other protic acids like toluenesulfonic acid or hydrochloric acid may also be beneficial.[1][2]

  • Adjust Reaction Temperature: While lower temperatures can sometimes improve yield, in certain cases, a higher temperature (e.g., 120 °C) combined with an optimal concentration of the protic acid is necessary to push the reaction to completion.[1][2]

  • Sequential Addition is Not Always Better: Studies have shown that adding the protic acid after the formation of the phenol intermediate does not necessarily improve yields compared to a one-pot approach where both acids are present from the beginning.[1][2]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?

A3: The formation of regioisomers is a common challenge in intramolecular cyclizations like the Friedel-Crafts reaction.[1] Regioselectivity is governed by the electronic and steric properties of the starting materials and the reaction conditions.[1]

Troubleshooting Steps:

  • Substrate Design: The most effective method is to use starting materials where the substitution pattern on the aromatic ring strongly directs cyclization to a single position.[1] Electron-donating groups will typically direct electrophilic substitution to the ortho and para positions.[1]

  • Catalyst Choice: The choice of Lewis or Brønsted acid can influence the ratio of regioisomers.[1] Screening different acid catalysts may lead to improved selectivity for the desired isomer.[1] For example, various Lewis acids such as boronic acids, boron trifluoride, and different aluminum-based acids have been evaluated, though in some cases they did not offer superior results to an AlCl₃/TFA system.[2]

Q4: In my base-promoted domino reaction (e.g., Michael addition/lactonization), the starting materials decompose. How can I achieve the desired product?

A4: In base-promoted domino reactions for synthesizing 3,3-disubstituted benzofuran-2(3H)-ones, the stability of intermediates is critical. For instance, N-substituted (ortho-hydroxy)aryl glycine esters can be unstable under strongly basic conditions.[4] The phenolate anion formed can cyclize directly or decompose if a Michael acceptor is not present to trap it in the desired reaction pathway.[4][5]

Troubleshooting Steps:

  • Optimize the Base: The choice and amount of base are crucial. Caesium carbonate (Cs₂CO₃) has been shown to be effective.[4][5] The optimal condition in one study was found to be 4.0 equivalents of Cs₂CO₃.[4]

  • Control Reagent Stoichiometry: Ensure the Michael acceptor (e.g., methyl acrylate) is present in sufficient excess (e.g., 6 equivalents) to facilitate the initial Michael addition before decomposition or undesired cyclization of the starting material can occur.[4]

  • Adjust Temperature and Time: The reaction is sensitive to temperature. An optimal condition was identified at 50°C for 30 minutes, which provided a high yield.[4]

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of a Domino Diels-Alder/Cyclization Reaction for Benzofuranone Synthesis. [2] Reaction: 3-hydroxy-4-methyl-2-pyrone with a nitroalkene bearing an ester group.

EntryLewis Acid (mol %)Protic Acid (mol %)Temperature (°C)Time (h)Yield of Benzofuranone (%)
1AlCl₃ (10)-802415
2AlCl₃ (10)-804830
3AlCl₃ (10)TFA (20)801665
4AlCl₃ (10)TFA (20)601670
5AlCl₃ (10)TFA (20)1201681
6B(OH)₃ (10)TFA (20)1201655
7BF₃·OEt₂ (10)TFA (20)1201660
8AlCl₃ (10)TsOH (20)1201675
9AlCl₃ (10)HCl (20)1201668

Table 2: Optimization of Base-Promoted Michael Addition/Lactonization for 3-Alkyl-3-N-substituted Aminobenzofuran-2(3H)-one Synthesis. [4][5] Reaction: (ortho-hydroxy)aryl acetic acid ethyl ester with methyl acrylate.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄ (5.0)EtOH601231
2Cs₂CO₃ (2.0)Toluene601255
3Cs₂CO₃ (4.0)Toluene601268
4Cs₂CO₃ (4.0)Toluene500.573
5Cs₂CO₃ (4.0)Toluene301.065
6Cs₂CO₃ (5.0)Toluene500.570
Experimental Protocols

Protocol 1: Domino Synthesis of 7-methylbenzofuran-2(3H)-one from a 3-Hydroxy-2-Pyrone [1][2]

  • To a thick-walled reaction vessel, add the pyrone (0.2 mmol, 2 equiv), nitroalkene (0.1 mmol, 1 equiv), BHT (0.01 mmol, 0.1 equiv), and AlCl₃ (0.01 mmol, 0.1 equiv).

  • Flush the vessel with Argon gas for 5 minutes.

  • Add 1,2-dichlorobenzene (DCB) (0.2 mL, 0.5 M) and trifluoroacetic acid (TFA) (0.02 mmol, 0.2 equiv) to the vessel.

  • Quickly seal the tube.

  • Heat the reaction mixture to 120 °C for 16 hours. Monitor the reaction by TLC as needed.

  • After cooling the reaction mixture to room temperature, directly purify the mixture by flash column chromatography on silica gel without an aqueous workup.

Protocol 2: One-Pot Synthesis of 3-Alkyl-3-N-substituted Aminobenzofuran-2(3H)-ones [5]

  • To a reaction flask, add the (ortho-hydroxyl)phenyl acetic acid ethyl ester derivative (0.25 mmol, 1 equiv) and caesium carbonate (Cs₂CO₃) (1.0 mmol, 4 equiv).

  • Add dry toluene (2.5 mL) to the flask.

  • Add methyl acrylate (1.5 mmol, 6 equiv) to the reaction mixture.

  • Stir the mixture at 50°C for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate) to afford the desired product.

Visualizations

G cluster_workflow Troubleshooting Workflow: Low Yield Start Low Yield Observed Check_Decomp Check for Decomposition / Polymerization Start->Check_Decomp Check_Intermediate Intermediate Accumulation? Check_Decomp->Check_Intermediate No Action_Milder Use Milder Conditions (Lower Temp, Dilute) Check_Decomp->Action_Milder Yes Action_Catalyst Optimize Catalyst System (e.g., add Protic Acid) Check_Intermediate->Action_Catalyst Yes Action_Regio Mixture of Regioisomers? Check_Intermediate->Action_Regio No Success Yield Improved Action_Milder->Success Action_Catalyst->Success Action_Substrate Redesign Substrate (Directing Groups) Action_Regio->Action_Substrate Yes Action_Regio->Success No, problem solved Action_Substrate->Success

Caption: Troubleshooting workflow for low yield in benzofuranone synthesis.

G StartMat Pyrone + Nitroalkene Ester Intermediate1 Diels-Alder Adduct StartMat->Intermediate1 [1] Lewis Acid (e.g., AlCl₃) Δ Byproduct Polymerization / Side Products StartMat->Byproduct High Temp / High Concentration Intermediate2 Phenol Intermediate Intermediate1->Intermediate2 [2] Elimination Product Benzofuranone Intermediate2->Product [3] Intramolecular Cyclization (Lactonization) Protic Acid (e.g., TFA)

Caption: Domino reaction pathway for benzofuranone synthesis.

References

Scaling up the synthesis of 5-Hydroxybenzofuran-2-one for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Hydroxybenzofuran-2-one for in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guide

Scaling up the synthesis of this compound can present several challenges. This guide addresses common issues encountered during the process.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction- Inefficient mixing in larger reactors- Poor temperature control- Catalyst deactivation- Monitor reaction progress using HPLC or GC and consider extending reaction time or adjusting temperature.- Ensure the agitator design and speed are appropriate for the reactor volume and viscosity. Consider installing baffles to improve mixing.[1]- Verify temperature probe calibration and ensure the reactor's heating/cooling system is adequate for the batch size. For highly exothermic reactions, consider a semi-batch process with gradual reactant addition.[1]- Ensure proper catalyst dispersion. If using a solid catalyst, check for degradation or fouling and consider optimizing catalyst loading.[1]
Impure Product - Side product formation due to poor temperature control- Inefficient purification at a larger scale- Maintain strict temperature control throughout the reaction.- For crystallization, experiment with different solvent/anti-solvent systems and control the cooling rate. Seeding with pure crystals can be beneficial.[1]- If using chromatography, consider a more cost-effective stationary phase and optimize solvent usage for large-scale separation.[1]
Difficulty with Product Isolation - Poor crystallization- Product instability- Screen various solvent systems to find optimal crystallization conditions.[1]- Analyze for potential degradation pathways under the reaction or workup conditions. Consider adjusting pH or temperature during extraction and isolation.
Reaction Fails to Initiate - Low quality of starting materials- Inactive catalyst- Verify the purity of starting materials using appropriate analytical techniques.- Test the catalyst on a small-scale reaction to confirm its activity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?

A1: The most critical parameters are typically reaction temperature, mixing efficiency, and the rate of reagent addition, especially for exothermic reactions. Poor control over these can lead to the formation of impurities and reduced yields.[1]

Q2: How can I minimize the formation of side products?

A2: Precise control of the reaction temperature is crucial. Additionally, ensuring homogeneous mixing can prevent localized "hot spots" where side reactions are more likely to occur. The purity of your starting materials also plays a significant role.

Q3: What purification methods are most suitable for large-scale synthesis of this compound?

A3: Crystallization is often the most cost-effective and scalable purification method.[1] However, if higher purity is required for in vivo studies, large-scale column chromatography may be necessary, though it can be more expensive and time-consuming.[1]

Q4: Are there any specific safety precautions I should take when scaling up this synthesis?

A4: Yes. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[2] When working with larger quantities, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or fume hood. Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Experimental Protocols

Several synthetic routes to benzofuranones have been reported. Below are summaries of two approaches that can be adapted for the synthesis of this compound.

Method 1: Domino Friedel-Crafts/Lactonization

This method involves a domino reaction consisting of a Friedel-Crafts alkylation followed by an intramolecular lactonization.[3]

Reaction Scheme:

G Polyphenol Polyphenol (e.g., Hydroquinone) Reaction Domino Reaction (Friedel-Crafts/ Lactonization) Polyphenol->Reaction Electrophile Electrophilic Partner (e.g., Diethylketomalonate) Electrophile->Reaction Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction Product This compound Derivative Reaction->Product

Caption: Domino Friedel-Crafts/Lactonization Synthesis Workflow.

Procedure:

  • To a solution of the polyphenol (e.g., hydroquinone) in a suitable solvent (e.g., acetic acid), add the electrophilic counterpart.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and monitor the reaction progress by TLC or HPLC.[3]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography or crystallization.

Quantitative Data Summary (Domino Reaction):

EntryPolyphenolElectrophileSolventTemperature (°C)Time (h)Yield (%)
1HydroquinoneDiethylketomalonateAcetic Acid1201245
2Hydroquinone3,3,3-Trifluoromethyl pyruvateAcetic Acid120480
3ResorcinolDiethylketomalonateAcetic Acid120-up to 81
4Catechol3,3,3-Trifluoromethyl pyruvateAcetic Acid120-86

Data adapted from a study on the synthesis of various benzofuran-2-one derivatives.[3]

Method 2: PIDA-Mediated Oxidative Coupling and Cyclization

This approach provides a practical and scalable method for preparing 5-hydroxybenzofurans through a tandem in situ oxidative coupling and cyclization.[4]

Reaction Scheme:

G Hydroquinone Hydroquinone Reaction Oxidative Coupling & Cyclization Hydroquinone->Reaction Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Reaction PIDA PIDA (Oxidant) PIDA->Reaction Catalyst ZnI2 (Catalyst) Catalyst->Reaction Product 5-Hydroxybenzofuran Reaction->Product

Caption: PIDA-Mediated Synthesis of 5-Hydroxybenzofurans.

Procedure:

  • To a solution of the hydroquinone and β-dicarbonyl compound in a suitable solvent (e.g., chlorobenzene), add the catalyst (e.g., ZnI2) and the oxidant (PIDA).[4][5]

  • Reflux the reaction mixture at the appropriate temperature (e.g., 95 °C) for the specified time (e.g., 6 hours).[4][5]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography.

Quantitative Data Summary (PIDA-Mediated Reaction):

EntryHydroquinone (mmol)β-Dicarbonyl Compound (mmol)Catalyst (mmol)Oxidant (PIDA) (mmol)Solvent (mL)Temperature (°C)Time (h)Yield (%)
10.501.00ZnI2 (0.25)0.55PhCl (5)956up to 96

Data adapted from a study on the synthesis of 5-hydroxybenzofurans.[4][5]

Logical Workflow for Troubleshooting Scale-Up Issues

G Start Scale-Up Issue Identified Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the product impure? Check_Yield->Check_Purity No Analyze_Reaction Analyze Reaction Kinetics (TLC, HPLC, GC) Check_Yield->Analyze_Reaction Yes Check_Isolation Is product isolation difficult? Check_Purity->Check_Isolation No Optimize_Temp Optimize Temperature Control Check_Purity->Optimize_Temp Yes Optimize_Purification Optimize Purification Method (Crystallization, Chromatography) Check_Isolation->Optimize_Purification Yes End Issue Resolved Check_Isolation->End No Optimize_Mixing Optimize Mixing (Stirring Speed, Baffles) Analyze_Reaction->Optimize_Mixing Optimize_Mixing->Optimize_Temp Optimize_Temp->Optimize_Purification Optimize_Temp->End Optimize_Purification->End

Caption: Troubleshooting Workflow for Scaling Up Synthesis.

References

Addressing matrix effects in LC-MS analysis of 5-Hydroxybenzofuran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 5-Hydroxybenzofuran-2-one and other phenolic compounds.

Troubleshooting Guide: Matrix Effects

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS analysis, leading to inaccurate quantification and poor reproducibility.[1][2][3] The "matrix" encompasses all components within a sample excluding the analyte of interest.[4] In biological samples such as plasma or serum, these components can include salts, lipids, and proteins that may interfere with the ionization of the target analyte.[5][6]

The following table summarizes common issues related to matrix effects, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Signal/Ion Suppression - Co-elution of matrix components (e.g., phospholipids, salts) that compete with the analyte for ionization.[7][8] - High concentrations of endogenous compounds in the sample.[9] - Inefficient sample cleanup.[10]- Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[4][11][12] - Chromatographic Optimization: Modify the LC gradient, change the column chemistry, or adjust the flow rate to improve separation between the analyte and interfering peaks.[13] - Sample Dilution: Dilute the sample to reduce the concentration of matrix components. This is only feasible if the analyte concentration remains above the limit of quantification.[13] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[14][15]
High Analyte Signal/Ion Enhancement - Co-eluting matrix components that enhance the ionization efficiency of the analyte.- Improve Chromatographic Separation: As with ion suppression, enhancing the separation of the analyte from matrix components is key.[13] - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for consistent enhancement effects.[4]
Poor Reproducibility/Inconsistent Results - Sample-to-sample variation in matrix composition.[13] - Inconsistent sample preparation.[1] - Buildup of matrix components on the LC column or in the MS source.[7]- Standardize Sample Preparation: Ensure a consistent and reproducible sample preparation protocol is followed for all samples. - Incorporate a Robust Internal Standard: A suitable internal standard can help to normalize variations between samples.[16][17] - Implement Column Washing: Introduce a robust column wash step between injections to remove strongly retained matrix components. - Regular MS Source Cleaning: Follow a regular maintenance schedule for cleaning the mass spectrometer's ion source.
Shifting Retention Times - Matrix-induced changes to the stationary phase. - High sample viscosity affecting injection.- Thorough Sample Cleanup: Minimize the introduction of complex matrix components onto the column. - Dilution and Reconstitution: Ensure the final sample is reconstituted in a solvent compatible with the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in the analysis of phenolic compounds like this compound in plasma?

A1: The primary causes of matrix effects in plasma analysis are co-eluting endogenous components such as phospholipids, salts, and proteins.[5][7] These molecules can interfere with the electrospray ionization (ESI) process by competing with the analyte for charge in the ESI droplet or by altering the droplet's physical properties, leading to either suppression or enhancement of the analyte signal.[6][8]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike analysis.[17] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of matrix effects. Another technique is the post-column infusion method, where a constant flow of the analyte is introduced into the MS while a blank matrix extract is injected into the LC system. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[8][17]

Q3: What is the most effective sample preparation technique to minimize matrix effects for phenolic compounds in serum?

A3: While protein precipitation is a simple and common technique, it is often the least effective at removing interfering small molecules and phospholipids.[10][15] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up complex samples like serum and reducing matrix effects.[4][11][12] The choice between SPE and LLE will depend on the specific physicochemical properties of this compound.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is considered the "gold standard" for compensating for matrix effects and should be used whenever accurate and precise quantification is required, especially in complex matrices.[13][14][15] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement. This allows for the analyte-to-IS peak area ratio to remain constant, leading to more reliable quantification.[15]

Q5: Can optimizing the LC method help in reducing matrix effects?

A5: Yes, optimizing chromatographic conditions is a powerful strategy. By adjusting the mobile phase gradient, flow rate, or switching to a column with a different stationary phase chemistry, you can often achieve better separation of this compound from co-eluting matrix components, thereby minimizing their impact on ionization.[13]

Experimental Protocols

Below are detailed methodologies for experiments relevant to addressing matrix effects in the LC-MS analysis of this compound in a biological matrix like plasma.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d3 in methanol) to each plasma sample.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Thawing and Aliquoting: Follow steps 1 and 2 from the PPT protocol.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution.

  • pH Adjustment (if necessary): For acidic compounds like many phenolics, acidify the plasma sample by adding a small volume of a weak acid (e.g., 10 µL of 1% formic acid in water).

  • Extraction Solvent Addition: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Extraction: Vortex for 2 minutes, followed by shaking on a mechanical shaker for 15 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation, Reconstitution, and Analysis: Follow steps 8-11 from the PPT protocol.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data illustrating the impact of different sample preparation methods on recovery and matrix effects for this compound analysis.

Table 1: Recovery of this compound with Different Sample Preparation Methods

Sample Preparation Method Analyte Concentration (ng/mL) Mean Peak Area (n=5) Peak Area in Post-Extraction Spike Recovery (%) RSD (%)
Protein Precipitation 5045,28058,91076.96.8
Liquid-Liquid Extraction 5054,82060,15091.14.2
Solid-Phase Extraction 5057,65060,53095.23.5

Table 2: Matrix Effect Evaluation for this compound

Sample Preparation Method Analyte Concentration (ng/mL) Peak Area in Neat Solution (A) Peak Area in Post-Extraction Spike (B) Matrix Effect (%) [B/A * 100]
Protein Precipitation 5075,14058,91078.4 (Ion Suppression)
Liquid-Liquid Extraction 5075,14070,26093.5 (Minimal Suppression)
Solid-Phase Extraction 5075,14073,59098.0 (Negligible Effect)

Visualizations

The following diagrams illustrate key concepts and workflows in addressing matrix effects.

MatrixEffectMechanism cluster_source ESI Source cluster_gas_phase Gas Phase Analyte Analyte Droplet Charged Droplet Analyte->Droplet Enters Matrix Matrix Matrix->Droplet Enters Analyte_Ion Analyte Ion Matrix->Analyte_Ion Competition for Charge (Ion Suppression) Droplet->Analyte_Ion Evaporation & Ionization MS_Inlet MS Inlet Analyte_Ion->MS_Inlet Detection

Caption: Mechanism of ion suppression in the ESI source.

TroubleshootingWorkflow start Poor Reproducibility or Inaccurate Quantification check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me optimize_sp Optimize Sample Prep (LLE or SPE) check_me->optimize_sp Matrix Effect > 15% revalidate Re-validate Method check_me->revalidate Matrix Effect < 15% optimize_sp->check_me optimize_lc Optimize Chromatography optimize_sp->optimize_lc optimize_lc->check_me use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is use_sil_is->revalidate

Caption: Decision tree for troubleshooting matrix effects.

SPE_Workflow node1 1. Conditioning Equilibrate SPE sorbent with solvent. node2 2. Loading Pass sample through the sorbent. Analyte binds, some interferences pass through. node1:f1->node2:f0 node3 3. Washing Wash with a weak solvent to remove loosely bound interferences. node2:f1->node3:f0 node4 4. Elution Elute the analyte with a strong solvent. node3:f1->node4:f0

Caption: General workflow for Solid-Phase Extraction (SPE).

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 5-Hydroxybenzofuran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antioxidant activity of 5-Hydroxybenzofuran-2-one derivatives, offering insights into their potential as therapeutic agents against oxidative stress-related pathologies. By presenting a synthesis of existing experimental data, this document aims to facilitate informed decisions in research and development.

Introduction to this compound and its Antioxidant Potential

This compound and its derivatives are a class of compounds that have garnered significant interest for their diverse biological activities. Structurally characterized by a benzofuranone core with a hydroxyl group, these molecules are recognized for their antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate this damage by neutralizing free radicals. The investigation into the antioxidant capacity of this compound derivatives is a promising avenue for the development of novel therapeutic strategies.

Comparative Antioxidant Activity: A Tabular Summary

The antioxidant activity of various this compound derivatives has been evaluated and compared against well-established antioxidant standards such as Trolox, a water-soluble analog of vitamin E. The following table summarizes the relative IC50 (rIC50) values from DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, a common method for assessing antioxidant activity. A lower rIC50 value indicates a higher antioxidant capacity.

CompoundSolventrIC50 (mols antioxidant / mols DPPH•)Reference Compound (Trolox) rIC50
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one Methanol0.180.41
5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one Methanol0.310.41
7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one Methanol0.250.41
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one Acetonitrile>51.00
5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one Acetonitrile4.471.00
7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one Acetonitrile0.541.00

Data synthesized from a study by Miceli et al. (2018). The rIC50 values are a measure of the concentration of the antioxidant required to reduce the initial DPPH radical concentration by 50%.[1][2]

For context, the following table provides the IC50 values of some common natural antioxidants, demonstrating the variability in antioxidant potency across different chemical classes.

Antioxidant CompoundDPPH IC50 Value (µM)
Ascorbic Acid~20-50
Gallic Acid~5-15
Quercetin~5-10

These are approximate values compiled from various sources and can vary based on experimental conditions.[3][4][5][6]

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant activity data, detailed experimental protocols are crucial. Below are methodologies for commonly employed antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds and positive control (e.g., Trolox, Ascorbic Acid)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette.

  • Add a corresponding volume of the test compound or control solution to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with a chromogen, which can be measured spectrophotometrically.[8][9][10]

Materials:

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

  • Test compounds and positive control (e.g., FeSO₄ solution)

  • Spectrophotometer

Procedure:

  • Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer (pH 3.6) in a specific ratio (e.g., 10:1:1, v/v/v).

  • Prepare a series of dilutions of the test compounds and a standard ferrous sulfate solution.

  • Add a small volume of the test compound or standard to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance of the resulting blue-colored solution at a wavelength of approximately 593 nm.

  • A standard curve is generated using the ferrous sulfate solutions.

  • The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of an antioxidant to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.[11][12][13][14]

Materials:

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator

  • Test compounds and positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well microplate and allow them to reach confluence.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Treat the cells with the test compounds or control at various concentrations for a specific period (e.g., 1 hour).

  • Load the cells with the DCFH-DA probe. The probe is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Induce oxidative stress by adding AAPH.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm over time.

  • The antioxidant activity is quantified by calculating the area under the fluorescence curve and is often expressed as quercetin equivalents.

Visualizing Antioxidant Mechanisms and Workflows

To better understand the processes involved in antioxidant activity and its evaluation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Sample DPPH_sol->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Incubate Incubate in Dark Mix->Incubate Spectro Measure Absorbance at 517 nm Incubate->Spectro Calculate Calculate % Inhibition Spectro->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

The antioxidant response in cells is often regulated by complex signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[1][15][16][17][18]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds to Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination Antioxidant Antioxidant (e.g., 5-HBF derivative) Antioxidant->Keap1 Reacts with Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cysteine Residues Maf sMaf Nrf2_n->Maf Heterodimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCL) ARE->Genes Activates Transcription Response Cellular Protection Genes->Response

Caption: The Nrf2 signaling pathway for antioxidant response.

Conclusion

The available data suggests that this compound derivatives possess significant antioxidant activity, in some cases comparable to or exceeding that of the standard antioxidant Trolox, particularly in methanolic solutions. Their efficacy appears to be influenced by the substitution pattern on the aromatic ring and the solvent used. The detailed experimental protocols provided herein offer a standardized framework for further investigation and comparison of these and other novel antioxidant compounds. The elucidation of their activity through cellular assays and the understanding of their interaction with key signaling pathways like Nrf2 will be crucial for their future development as therapeutic agents. This guide serves as a foundational resource for researchers aiming to explore the promising antioxidant potential of the this compound scaffold.

References

A Comparative Efficacy Analysis of 5-Hydroxybenzofuran-2-one and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzofuran Derivatives in Antioxidant, Anti-inflammatory, and Anticancer Applications.

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative overview of the efficacy of 5-Hydroxybenzofuran-2-one and other notable benzofuran derivatives, focusing on their antioxidant, anti-inflammatory, and anticancer properties. While this compound is recognized for its biological activities, a direct quantitative comparison with other derivatives is challenging due to the limited availability of specific IC50 values in publicly accessible literature. This guide, therefore, presents available quantitative data for various benzofuran derivatives to offer a broader perspective on the therapeutic potential of this compound class. The information herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

Antioxidant Activity: A Comparative Look

The antioxidant potential of benzofuran derivatives is a key area of investigation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity. Below is a comparison of the antioxidant efficacy of several 3,3-disubstituted-3H-benzofuran-2-one derivatives.

Table 1: Antioxidant Capacity of Benzofuran-2-one Derivatives (DPPH Assay)

CompoundrIC50 a (in Methanol)Number of Reduced DPPH Molecules
3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one0.31~2
3,5-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one0.25~2
3-ethoxycarbonyl-3-hydroxy-5-tert-butyl-benzofuran-2-one0.18~2
3,5,7-trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one0.17~3
Trolox (Standard)1.001

a rIC50 is the inverse of the IC50 value, relative to the Trolox standard. A lower rIC50 value indicates higher antioxidant activity. Data sourced from Miceli et al. (2018).

Anti-inflammatory Efficacy: Targeting Key Signaling Pathways

Benzofuran derivatives have shown significant promise as anti-inflammatory agents, often by modulating the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[1] The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a standard in vitro model for assessing anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives (Nitric Oxide Inhibition)

CompoundTarget/AssayCell LineIC50 (µM)
Piperazine/benzofuran hybrid 5dNitric Oxide (NO) Production InhibitionRAW 264.752.23 ± 0.97
Aza-benzofuran derivative 1Nitric Oxide (NO) Production InhibitionRAW 264.717.3
Aza-benzofuran derivative 4Nitric Oxide (NO) Production InhibitionRAW 264.716.5
Celecoxib (Positive Control)Nitric Oxide (NO) Production InhibitionRAW 264.732.1

Data for piperazine/benzofuran hybrid 5d sourced from Chen et al. (2023).[1] Data for aza-benzofuran derivatives and celecoxib sourced from a 2023 study on compounds from Penicillium crustosum.

Anticancer Potential: Cytotoxicity Against Cancer Cell Lines

The anticancer activity of benzofuran derivatives is a rapidly evolving field of research. Many derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability and, consequently, the cytotoxic potential of a compound.

Table 3: Anticancer Activity of Benzofuran Derivatives (MTT Assay)

Compound Class/DerivativeTarget Cell LineIC50 (µM)
Benzofuran-chalcone hybrid 4gHuman Mammary Squamous Cancer (HCC1806)5.93
Benzofuran-chalcone hybrid 4gHuman Cervical Cancer (HeLa)5.61
Benzofuran-chalcone hybrid 3dHuman Breast Adenocarcinoma (MCF-7)3.22
Benzofuran-chalcone hybrid 3jHuman Breast Adenocarcinoma (MCF-7)7.81
Cisplatin (Control)Human Breast Adenocarcinoma (MCF-7)12.25
Benzofuran-2-carboxamide 50gHuman Colon Carcinoma (HCT-116)0.87
Benzofuran-2-carboxamide 50gHuman Cervical Cancer (HeLa)0.73
Benzofuran-2-carboxamide 50gHuman Lung Carcinoma (A549)0.57
3-oxadiazolylbenzofuran 14cHuman Colon Carcinoma (HCT-116)3.27

Data for benzofuran-chalcone hybrids 4g, 3d, and 3j sourced from studies on their synthesis and anti-tumor activity. Data for benzofuran-2-carboxamide 50g and 3-oxadiazolylbenzofuran 14c sourced from a review on the anticancer potential of benzofuran scaffolds.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams illustrate key signaling pathways and a general workflow for evaluating the efficacy of benzofuran derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Efficacy Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Benzofuran Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) characterization->anti_inflammatory anticancer Anticancer Assays (e.g., MTT) characterization->anticancer pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) anti_inflammatory->pathway_analysis enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) anticancer->enzyme_inhibition nf_kb_mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates to inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) nucleus->inflammatory_genes induces MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->nucleus benzofuran Benzofuran Derivatives benzofuran->IKK inhibit benzofuran->MAPK inhibit vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to dimerization Receptor Dimerization & Autophosphorylation VEGFR2->dimerization downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) dimerization->downstream activates cellular_response Cellular Responses: - Proliferation - Migration - Survival - Angiogenesis downstream->cellular_response benzofuran_chalcone Benzofuran-Chalcone Hybrids benzofuran_chalcone->VEGFR2 inhibit

References

A Comparative Guide to HPLC and GC-MS Methods for Benzofuran Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate quantification of benzofuran and its derivatives is critical due to their significant pharmacological activities.[1][2][3] This guide provides a detailed cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of benzofuran compounds, offering a direct comparison of their performance based on experimental data. The information presented here is intended to assist in selecting the most appropriate analytical method for specific research needs, from routine quality control to high-sensitivity impurity profiling.

Quantitative Performance Comparison

The selection of an analytical technique hinges on its performance characteristics. Below is a summary of the quantitative data from a cross-validation study on 2-(2-thienyl)benzofuran, a representative benzofuran derivative.[4]

Table 1: Linearity and Range
Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL)0.5 - 1000.05 - 50
Correlation Coefficient (r²)0.99980.9995
Equationy = 45872x + 1253y = 89753x + 876
Table 2: Accuracy (Recovery)
Concentration LevelHPLC-UV (%)GC-MS (%)
Low (1 µg/mL)99.2 ± 1.5101.5 ± 2.1
Medium (25 µg/mL)100.5 ± 1.199.8 ± 1.8
High (75 µg/mL)99.8 ± 1.3100.2 ± 1.5
Table 3: Precision (Relative Standard Deviation - RSD)
Precision TypeHPLC-UV (%RSD)GC-MS (%RSD)
Intraday< 1.0< 2.0
Interday< 1.5< 2.5
Table 4: Sensitivity (LOD & LOQ)
ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)
Limit of Detection (LOD)0.150.01
Limit of Quantification (LOQ)0.50.05

Methodology and Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and adaptation of analytical methods. The following sections outline the methodologies used to obtain the comparative data.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

A reverse-phase HPLC method was established for the quantification of 2-(2-thienyl)benzofuran.[4]

  • Instrumentation : A standard HPLC system equipped with a UV detector.[4]

  • Column : C18 column (250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).[4]

  • Flow Rate : 1.0 mL/min.[4]

  • Detection Wavelength : 310 nm.[4]

  • Injection Volume : 20 µL.[4]

  • Standard Preparation : A stock solution of 2-(2-thienyl)benzofuran (1 mg/mL) was prepared in acetonitrile. Working standards were prepared by serial dilution in the mobile phase.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A GC-MS method was developed for the sensitive detection and quantification of the analyte.[4]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]

  • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[4]

  • Oven Temperature Program : Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature : 250°C (splitless mode).

  • MS Detection (EI) :

    • Ionization Energy : 70 eV.

    • Scan Range : m/z 50-400.

  • Standard Preparation : A stock solution (100 µg/mL) was prepared in acetonitrile, and working standards were made by further dilution.[4]

Visualizing the Analytical Workflows

To further clarify the processes, the following diagrams illustrate the experimental workflows and the logical relationship in method selection.

Experimental Workflow for Benzofuran Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Sample dissolve Dissolution in Acetonitrile start->dissolve dilute Serial Dilution dissolve->dilute hplc_inject Inject into HPLC dilute->hplc_inject HPLC Path gcms_inject Inject into GC dilute->gcms_inject GC-MS Path hplc_separate C18 Separation hplc_inject->hplc_separate hplc_detect UV Detection (310 nm) hplc_separate->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant gcms_separate DB-5ms Separation gcms_inject->gcms_separate gcms_ionize Electron Ionization gcms_separate->gcms_ionize gcms_detect Mass Spectrometry gcms_ionize->gcms_detect gcms_quant Quantification gcms_detect->gcms_quant Method Selection Logic for Benzofuran Analysis analyte Benzofuran Derivative volatility Volatile & Thermally Stable? analyte->volatility hplc HPLC is Preferred volatility->hplc No gcms GC-MS is Preferred volatility->gcms Yes concentration Trace Level Analysis? concentration->hplc No (Routine QC) concentration->gcms Yes hplc_adv Advantages: - Broader applicability - No derivatization needed - Suitable for thermolabile compounds hplc->hplc_adv gcms->concentration Especially if... gcms_adv Advantages: - High sensitivity (low LOD/LOQ) - High specificity - Excellent for impurity profiling gcms->gcms_adv

References

Comparative Guide to the Structure-Activity Relationship of 5-Hydroxybenzofuran-2-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Hydroxybenzofuran-2-one analogs, detailing their structure-activity relationships (SAR) across various biological activities. The performance of these compounds is supported by experimental data, and detailed methodologies for key assays are provided to facilitate further research and validation.

The benzofuran scaffold is a core component in numerous biologically active natural and synthetic compounds, demonstrating a wide array of therapeutic potentials.[1][2][3] Specifically, derivatives of this compound have garnered significant interest for their diverse pharmacological profiles, including antioxidant, anti-inflammatory, and anticancer properties.[1][4][5] Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of novel, more potent, and selective therapeutic agents.[6]

Structure-Activity Relationship and Performance Data

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the benzofuran core.

Antioxidant Activity

The inherent antioxidant potential of the 5-hydroxy group is a key feature of this class of compounds. SAR studies reveal that modifications to the benzofuran skeleton can enhance this activity. For instance, the transformation from a related chroman skeleton to a benzofuran one has been reported to increase antioxidant effects.[4] Furthermore, the introduction of selenium-containing side chains, such as in 2-dodecylselenomethyl-5-hydroxy-2,3-dihydrobenzofurans, results in antioxidant activity that is markedly superior to their sulfur-containing counterparts and tocopherols.[7]

| Table 1: Antioxidant Activity of Benzofuran Analogs | | :--- | :--- | :--- | | Compound | Assay | Activity/Potency | | 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid | Hemolysis protection | Better than Trolox C[4] | | 2-Dodecylselenomethyl-5-hydroxy-2,3-dihydrobenzofurans | Thermal autooxidation of methyl oleate | 9-14 times more active than sulfur analogs[7] | | Various substituted benzofurans (with morpholine, piperazine) | Not specified | Showed very significant antioxidant activity[4] |

Anti-inflammatory Activity

Several this compound analogs have demonstrated potent anti-inflammatory properties. A key SAR finding is that for 2,3-dihydrobenzofuran-2-ones, substitutions at the 5 and 6 positions are critical.[5] Compounds featuring an alkyl or aryl group at position 6 combined with a halogen, preferably chlorine, at position 5 are powerful anti-inflammatory agents that inhibit prostaglandin synthesis.[5] For example, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be more potent than diclofenac.[5] Hybrid molecules, such as those combining the benzofuran scaffold with a piperazine moiety, have also shown excellent inhibitory effects on nitric oxide (NO) generation, a key inflammatory mediator.[8] These compounds often exert their effects by modulating the NF-κB and MAPK signaling pathways.[8][9]

| Table 2: Anti-inflammatory Activity of Benzofuran Analogs | | :--- | :--- | :--- | :--- | | Compound | Target/Assay | IC₅₀ Value | Reference | | 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Carrageenan paw edema, Adjuvant-induced arthritis | More potent than Diclofenac |[5] | | Piperazine/benzofuran hybrid (5d) | NO production in RAW-264.7 cells | 52.23 ± 0.97 μM |[8] | | Furosalicylanilides, Furobenzoxazines | PGE₂ synthesis inhibition | Comparable to Diclofenac |[10] |

Anticancer Activity

The benzofuran scaffold is a promising framework for the development of anticancer agents.[11] SAR studies have revealed several important structural requirements for cytotoxic activity.[6] The introduction of halogens, modifications at the C-2 and C-3 positions, and the creation of hybrid molecules are common strategies to enhance potency.[6][11] For instance, some benzofuran-piperazine hybrids exhibit potent cytotoxicity against lung and colonic cancer cell lines, with IC₅₀ values in the low micromolar to nanomolar range.[6] The mechanism of action for these compounds can be diverse, including the inhibition of tubulin polymerization, dual inhibition of VEGFR-2/EGFR, or modulation of the mTOR signaling pathway.[1][6][12]

| Table 3: Anticancer Activity of Benzofuran Analogs | | :--- | :--- | :--- | :--- | | Compound | Cell Line | IC₅₀ Value | Reference | | Benzofuran piperazine hybrid (11a) | A549 (Lung) | 0.12 μM |[6] | | Benzofuran piperazine hybrid (11a) | SGC7901 (Colonic) | 2.75 μM |[6] | | Dihydrobenzofuran neolignan (7R,8S-balanophonin) | HT-1080 (Fibrosarcoma) | 35.62 μM |[6] | | Chalcone derivative | HCT116 (Colon) | 0.59 μM |[13] | | Chalcone derivative | HT29 (Colon) | 0.35 μM |[13] | | Benzofuran-hydrazone hybrid (3k) | MCF-7 (Breast) | 4.21 μM |[12] |

Mandatory Visualizations

Below are diagrams illustrating key logical and experimental workflows relevant to the study of this compound analogs.

SAR_Workflow cluster_Discovery Discovery & Design cluster_Screening Biological Evaluation cluster_Analysis Analysis & Refinement Lead Lead Compound (this compound) Design Analog Design & Chemical Modification Lead->Design Identify Modification Sites Synth Synthesis of Analogs Design->Synth Screen In Vitro Screening (e.g., Antioxidant, Anticancer) Synth->Screen Data Quantitative Data Collection (e.g., IC50 values) Screen->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optim Lead Optimization SAR->Optim Identify Key Moieties Optim->Design Iterative Refinement

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Gene Pro-inflammatory Gene Expression (NO, TNF-α, IL-6) NFkB->Gene MAPK->Gene Compound Benzofuran Analogs Compound->IKK Inhibit Compound->MAPK Inhibit

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran analogs.

MTT_Workflow Start Start: Plate Cells in 96-well plate Incubate1 Incubate cells (e.g., 24h) Start->Incubate1 AddCompound Add Benzofuran Analogs (various concentrations) Incubate1->AddCompound Incubate2 Incubate with compound (e.g., 48-72h) AddCompound->Incubate2 AddMTT Add MTT Solution (e.g., 0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 1-4h (Formazan formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO, SDS) Incubate3->Solubilize Read Measure Absorbance (e.g., 570 nm) Solubilize->Read End End: Calculate % Viability and IC50 Value Read->End

References

A Comparative Guide to the Synthetic Routes of 5-Hydroxybenzofuran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 5-Hydroxybenzofuran-2-one, a key intermediate in the synthesis of various biologically active compounds. The comparison focuses on reaction efficiency, accessibility of starting materials, and overall process complexity, supported by experimental data and detailed protocols.

Introduction

This compound, also known as homogentisic lactone, is a valuable building block in medicinal chemistry and drug discovery. Its scaffold is present in a variety of natural products and synthetic molecules exhibiting a range of biological activities. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide outlines and compares two distinct synthetic strategies: the direct lactonization of 2,5-dihydroxyphenylacetic acid and a tandem in situ oxidative coupling and cyclization reaction.

Comparison of Synthetic Routes

ParameterRoute 1: Lactonization of 2,5-Dihydroxyphenylacetic AcidRoute 2: Tandem Oxidative Coupling and Cyclization
Starting Materials 2,5-Dimethoxyphenylacetic acidHydroquinone, Ethyl acetoacetate
Key Reagents HBr, Acetic AnhydridePhenyliodine(III) diacetate (PIDA), Zinc iodide (ZnI2)
Reaction Steps 21 (One-pot)
Overall Yield ~66%Up to 88% (for a substituted analogue)
Process Complexity ModerateLow
Scalability Potentially scalableReported as a practical and scalable approach[1]

Route 1: Lactonization of 2,5-Dihydroxyphenylacetic Acid

This classical two-step approach involves the demethylation of a commercially available precursor followed by an acid-catalyzed intramolecular cyclization (lactonization) to yield the desired product.

Experimental Protocol

Step 1: Synthesis of 2,5-Dihydroxyphenylacetic Acid

  • A solution of 2,5-dimethoxyphenylacetic acid (10 g, 51 mmol) in 48% hydrobromic acid (50 mL) is heated at reflux for 3 hours.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is recrystallized from a mixture of ethyl acetate and petroleum ether to afford 2,5-dihydroxyphenylacetic acid.

    • Yield: Approximately 78%

Step 2: Synthesis of this compound

  • A mixture of 2,5-dihydroxyphenylacetic acid (5 g, 30 mmol) and acetic anhydride (25 mL) is heated at 100°C for 1 hour.

  • The excess acetic anhydride is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to give this compound.

    • Yield: Approximately 85%

Logical Relationship Diagram

G cluster_0 Step 1: Demethylation cluster_1 Step 2: Lactonization 2,5-Dimethoxyphenylacetic acid 2,5-Dimethoxyphenylacetic acid Reflux Reflux 2,5-Dimethoxyphenylacetic acid->Reflux HBr HBr HBr->Reflux 2,5-Dihydroxyphenylacetic acid 2,5-Dihydroxyphenylacetic acid Reflux->2,5-Dihydroxyphenylacetic acid Heating Heating 2,5-Dihydroxyphenylacetic acid->Heating Acetic Anhydride Acetic Anhydride Acetic Anhydride->Heating This compound This compound Heating->this compound

Caption: Route 1: Two-step synthesis via demethylation and lactonization.

Route 2: Tandem In Situ Oxidative Coupling and Cyclization

This modern one-pot approach utilizes a PIDA-mediated oxidative coupling of a phenol and a β-dicarbonyl compound, followed by an intramolecular cyclization to form the 5-hydroxybenzofuran scaffold. While a direct synthesis of this compound using a C1 synthon is not explicitly detailed in the cited literature, the synthesis of a closely related analogue, ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate, demonstrates the potential of this methodology.[1]

Experimental Protocol (for Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate)
  • A mixture of hydroquinone (0.50 mmol), ethyl acetoacetate (1.00 mmol), zinc iodide (0.25 mmol), and phenyliodine(III) diacetate (PIDA) (0.55 mmol) in chlorobenzene (5 mL) is stirred at 95 °C for 6 hours.[1]

  • After the reaction is complete, the mixture is quenched with water.[1]

  • The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum.[1]

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-hydroxybenzofuran derivative.[1]

    • Yield: Up to 88% for ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate.[1]

Proposed Reaction Pathway

G Hydroquinone Hydroquinone One-Pot Reaction Oxidative Coupling & Cyclization Hydroquinone->One-Pot Reaction β-Dicarbonyl Compound β-Dicarbonyl Compound β-Dicarbonyl Compound->One-Pot Reaction PIDA_ZnI2 PIDA, ZnI2 PIDA_ZnI2->One-Pot Reaction 5-Hydroxybenzofuran Derivative 5-Hydroxybenzofuran Derivative One-Pot Reaction->5-Hydroxybenzofuran Derivative

Caption: Route 2: One-pot tandem oxidative coupling and cyclization.

Conclusion

Both synthetic routes offer viable pathways to this compound and its derivatives. The classical lactonization method is a reliable two-step process with good overall yields, starting from a readily available substituted phenylacetic acid. The modern tandem oxidative coupling and cyclization presents a more convergent and efficient one-pot strategy, demonstrating high yields for related structures and offering the advantages of operational simplicity and scalability.[1] The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific substitution pattern required on the final product. For the direct synthesis of the parent this compound, the lactonization of 2,5-dihydroxyphenylacetic acid is a well-established and direct method. Further research into adapting the one-pot oxidative coupling method with a suitable C1 synthon could provide an even more efficient and atom-economical alternative.

References

Validation of a Cell-Based Assay for 5-Hydroxybenzofuran-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of cell-based assays for the validation of 5-Hydroxybenzofuran-2-one, a benzofuran derivative with notable anti-inflammatory and antioxidant properties.[1][2] The selection of an appropriate assay is critical for accurately determining the biological activity and potential therapeutic applications of this compound. This document outlines the methodologies, comparative performance, and underlying signaling pathways relevant to the assessment of this compound.

Overview of this compound and its Biological Context

This compound belongs to the benzofuran class of heterocyclic compounds, which are recognized for a wide spectrum of pharmacological activities.[1] Research suggests that benzofuran derivatives exert their anti-inflammatory effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][3] These pathways are central to the cellular inflammatory response, making them relevant targets for assessing the bioactivity of this compound.

Below is a diagram illustrating the putative signaling pathway influenced by this compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKKα/β TLR4->IKK Phosphorylates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPK->Gene Induces HBF This compound HBF->IKK Inhibits HBF->MAPK Inhibits NFkB_nuc->Gene Induces

Putative Anti-inflammatory Signaling Pathway of this compound.

Comparison of Cell-Based Assays

The most common and initial step in evaluating the biological effect of a compound like this compound is to assess its impact on cell viability and cytotoxicity. The MTT assay is a widely adopted method for this purpose.[4] However, alternative assays such as the Lactate Dehydrogenase (LDH) assay and the Neutral Red assay should be considered, especially if the test compound interferes with the MTT assay chemistry.[4]

Table 1: Comparison of Cell-Based Assays for Viability/Cytotoxicity

Parameter MTT Assay LDH Assay Neutral Red Assay
Principle Measures metabolic activity via mitochondrial reductase conversion of MTT to formazan.[4]Measures cytotoxicity via the release of LDH from damaged cell membranes.Measures cell viability via the uptake of Neutral Red dye into the lysosomes of living cells.
Endpoint Colorimetric (Absorbance at ~570 nm)Colorimetric (Absorbance at ~490 nm)Colorimetric (Absorbance at ~540 nm)
Assay Time 4-6 hours1-2 hours3-4 hours
Sensitivity HighModerateModerate
Throughput High (96/384-well plates)High (96/384-well plates)High (96/384-well plates)
Advantages Well-established, sensitive, and reliable for assessing cell proliferation and viability.[4]Directly measures cell death, non-destructive to remaining cells.Good for long-term studies, less prone to interference from colored compounds.
Disadvantages Can be affected by compounds that alter cellular metabolism or are colored and absorb at 570 nm.[4]Less sensitive for early-stage cytotoxicity, LDH in serum can cause high background.Requires a cell wash step which can lead to cell loss.

Table 2: Hypothetical Performance Data for this compound

Assay Cell Line IC₅₀ (µM) Z'-factor Signal-to-Background
MTT Assay RAW 264.775.3 ± 5.20.8215.4
LDH Assay HepG298.1 ± 7.80.758.9
Neutral Red Assay RAW 264.782.5 ± 6.10.7912.1

Note: The data presented in Table 2 is hypothetical and for illustrative purposes to demonstrate how results would be compared. Actual values would be determined experimentally.

Experimental Protocols

A detailed protocol for the most commonly used assay, the MTT assay, is provided below. This serves as a foundational method for assessing the effect of this compound on cell viability.

The principle of the MTT assay relies on the conversion of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Materials:

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Adherent cell line (e.g., RAW 264.7 macrophages or HepG2)

  • 96-well microplates

  • Phosphate-Buffered Saline (PBS)

Workflow Diagram:

A 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO2) to allow attachment A->B C 3. Treat with this compound (Various concentrations) B->C D 4. Incubate for 24-48h (Drug exposure period) C->D E 5. Add MTT Solution (10 µL of 5 mg/mL per well) D->E F 6. Incubate for 2-4h (Allow formazan formation) E->F G 7. Solubilize Formazan Crystals (Add 100 µL DMSO per well) F->G H 8. Read Absorbance (570 nm using a microplate reader) G->H

Workflow for the MTT Cell Viability Assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle (DMSO) controls.[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, purple formazan crystals will form in viable cells.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Considerations:

  • Compound Interference: To check if this compound interferes with the assay, run a control with the compound in medium without cells.[4] If there is significant absorbance, this background should be subtracted from the readings of the treated wells.[4]

  • Alternative Assays: If significant interference is observed that cannot be corrected by background subtraction, consider using an alternative method like the LDH or Neutral Red assay.[4]

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. The amount of LDH in the medium is proportional to the number of dead cells.

The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained by the cells is proportional to the number of viable cells.

Conclusion

For the initial validation of this compound, the MTT assay is a robust and sensitive method to determine its effect on cell viability. It is crucial to include appropriate controls to account for any potential interference from the compound itself. Should significant interference be detected, the LDH or Neutral Red assays provide reliable alternatives with different detection principles. By comparing results across multiple assays, researchers can gain a more comprehensive understanding of the cellular effects of this compound and validate its potential as a therapeutic agent.

References

A Comparative Guide to the Efficacy of 5-Hydroxybenzofuran-2-one: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported in vitro and in vivo efficacy of 5-Hydroxybenzofuran-2-one and its close structural analogs. Due to the limited availability of direct quantitative data for this compound, this document leverages experimental data from studies on its derivatives to provide a comprehensive overview of its potential therapeutic activities. The information presented herein is intended to support further research and drug development efforts in exploring the therapeutic potential of the benzofuran-2-one scaffold.

Overview of Biological Activities

This compound, also known as Homogentisic acid gamma-lactone, is a member of the benzofuran class of compounds, which are recognized for their diverse pharmacological properties. The core scaffold is associated with a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal effects. Research into derivatives of this compound has provided insights into the potential mechanisms and efficacy of this chemical class.

In Vitro Efficacy

In vitro studies on derivatives of this compound have demonstrated notable anti-inflammatory and antioxidant activities. These studies provide valuable benchmarks for assessing the potential of the parent compound.

Anti-Inflammatory Activity

The anti-inflammatory potential of benzofuran-2-one derivatives has been evaluated in cellular models. A common assay involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells to measure the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

Table 1: In Vitro Anti-Inflammatory Activity of a Benzofuran-piperazine Derivative (Compound 5d)

CompoundAssayCell LineIC50 (µM)
Compound 5dNitric Oxide (NO) InhibitionRAW 264.752.23 ± 0.97

Data from a study on a piperazine/benzofuran hybrid derivative, presented for comparative context.[1]

Antioxidant Activity

The antioxidant capacity of benzofuran-2-one derivatives has been assessed using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the inhibition of lipid peroxidation (LPO).

Table 2: In Vitro Antioxidant Activity of Benzofuran-2-carboxamide Derivative (Compound 1j)

CompoundAssayInhibition (%) at 100 µM
Compound 1jDPPH Radical Scavenging23.5
Compound 1jLipid Peroxidation (LPO) Inhibition62.0

Data from a study on a 7-methoxy-N-(substituted phenyl) benzofuran-2-carboxamide derivative, presented for comparative context.[2]

In Vivo Efficacy

In vivo studies on benzofuran-2-one derivatives have been conducted to evaluate their anti-inflammatory effects in animal models. These studies provide crucial information on the potential therapeutic efficacy and safety profile of these compounds in a whole-organism context.

Anti-Inflammatory Activity

A widely used model for assessing acute inflammation is the carrageenan-induced paw edema model in rats. The efficacy of test compounds is determined by their ability to reduce the swelling of the paw after the injection of carrageenan.

Table 3: In Vivo Anti-Inflammatory Activity of a 2,3-Dihydrobenzofuran-2-one Derivative

CompoundAnimal ModelAssayDose (mg/kg)Inhibition of Edema (%)
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneRatCarrageenan-induced paw edema3065

Data from a study on a substituted 2,3-dihydrobenzofuran-2-one derivative, presented for comparative context.[3]

Experimental Protocols

In Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay
  • Animals: Male Wistar rats (150-200 g) are used.

  • Treatment: The test compound is administered orally at a specified dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of some benzofuran derivatives are believed to be mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cell_culture RAW 264.7 Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment animal_model Rat Paw Edema Model lps_stimulation LPS Stimulation compound_treatment->lps_stimulation no_assay Nitric Oxide Assay lps_stimulation->no_assay western_blot Western Blot (NF-κB/MAPK) lps_stimulation->western_blot compound_admin Compound Administration animal_model->compound_admin carrageenan_injection Carrageenan Injection compound_admin->carrageenan_injection paw_measurement Paw Volume Measurement carrageenan_injection->paw_measurement

Caption: Experimental workflow for in vitro and in vivo anti-inflammatory assays.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes MAPK_pathway->Nucleus Benzofuran This compound (and derivatives) Benzofuran->IKK Benzofuran->MAPK_pathway

Caption: Proposed anti-inflammatory signaling pathway modulation by benzofuran derivatives.

References

Comparative Antifungal Efficacy of 5-Hydroxybenzofuran-2-one Against Leading Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the antifungal activity of 5-Hydroxybenzofuran-2-one against a panel of established antifungal agents. The data presented herein is compiled from in vitro studies to offer an objective benchmark for researchers engaged in the discovery and development of novel antifungal therapeutics.

Quantitative Efficacy Summary

The antifungal potency of this compound and benchmark agents is quantitatively summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower MIC values are indicative of higher antifungal potency. While specific MIC values for this compound against a broad range of fungi are still emerging, data from closely related benzofuran-5-ol derivatives provide valuable insights into its potential efficacy.[1]

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound (derivatives) 1.6 - 3.2*--
Fluconazole0.125 - ≥64[2]0.5[2]1[2]
Amphotericin B0.03 - 1[2]--
Voriconazole0.03 - 16[2]--
Caspofungin0.015 - 0.25[2]--

*Data based on benzofuran-5-ol derivatives against C. albicans and C. tropicalis.[1] MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. Data for benchmark agents is compiled from multiple studies and may show wide ranges depending on the specific isolates tested.

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound (derivatives) 4.0 - 8.0*--
Amphotericin B0.5 - 2--
Itraconazole0.25 - 20.51
Voriconazole0.25 - 20.51
Posaconazole0.125 - 10.250.5

*Data based on triazole derivatives of benzofuran.[3]

Experimental Protocols

The determination of antifungal susceptibility is performed using standardized methods to ensure reproducibility and comparability of results. The most common method is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]

Broth Microdilution Method (Adapted from CLSI M27-A3 and M38-A2)

This method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.[4][6]

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

  • A sterile saline or phosphate-buffered saline (PBS) solution is used to create a fungal suspension.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., 1-5 x 106 CFU/mL for yeasts).

  • The suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration in the microtiter plate wells.[7]

2. Antifungal Agent Preparation:

  • A stock solution of this compound or the benchmark antifungal agent is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI-1640 medium.[5]

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing the fungal inoculum without any antifungal agent) and a sterility control well (containing only the medium) are included on each plate.

  • The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, and longer for some filamentous fungi).[7]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.[8] The reading can be done visually or using a spectrophotometer.

G cluster_prep Preparation cluster_assay Assay cluster_controls Controls fungal_culture Fungal Isolate Culture inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation antifungal_stock Antifungal Stock (e.g., in DMSO) serial_dilution Serial Dilution in Microtiter Plate antifungal_stock->serial_dilution serial_dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination growth_control Growth Control (No Antifungal) sterility_control Sterility Control (No Inoculum)

Experimental Workflow for Broth Microdilution Assay

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the antifungal activity of this compound are an active area of research. However, studies on related benzofuran compounds suggest potential targets and pathways.

Inhibition of Fungal N-myristoyltransferase (NMT): Several benzofuran derivatives have been identified as potent inhibitors of fungal N-myristoyltransferase (NMT).[9][10][11] NMT is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular proteins. This myristoylation is essential for the proper localization and function of these proteins, which are involved in various critical cellular processes, including signal transduction and membrane anchoring. Inhibition of NMT disrupts these processes, leading to fungal cell death.

G cluster_pathway N-myristoylation Pathway NMT Fungal N-myristoyltransferase (NMT) Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalysis Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Protein N-terminal Glycine containing Protein Protein->NMT Disruption Disruption of Protein Localization & Function Myristoylated_Protein->Disruption Benzofuran This compound Benzofuran->Inhibition Cell_Death Fungal Cell Death Disruption->Cell_Death

Proposed Inhibition of Fungal N-myristoyltransferase

Potential Interference with Ergosterol Biosynthesis: Another plausible mechanism of action for some benzofuran derivatives is the disruption of the ergosterol biosynthesis pathway.[12][13] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[14] Inhibition of key enzymes in this pathway, such as sterol 14α-demethylase, leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and leading to cell death.[15]

G Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (e.g., Sterol 14α-demethylase) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Benzofuran This compound Benzofuran->Inhibition_Point

Potential Interference with Ergosterol Biosynthesis

References

Statistical Analysis of 5-Hydroxybenzofuran-2-one Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the biological activities of 5-Hydroxybenzofuran-2-one. While quantitative bioactivity data for this specific compound is limited in publicly available literature, this guide summarizes the reported activities and provides a comparative context using data from closely related benzofuran derivatives. The experimental protocols for key bioassays are detailed to support further research and validation.

Quantitative Bioactivity Data

Direct quantitative bioactivity data for this compound is not extensively available. However, the broader class of benzofuran derivatives has been widely studied, demonstrating a range of biological effects. The following tables present a summary of the known qualitative activities of this compound and quantitative data for representative benzofuran derivatives to offer a comparative perspective.

Table 1: Summary of Known Bioactivities of this compound

BioactivityDescriptionQuantitative Data
AntifungalReported to have a role as an antifungal agent and is a fungal metabolite.[1]Specific MIC values not readily available.
Anti-inflammatoryBenzofuran derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes.[2]Specific IC50 values for this compound are not readily available.
AntioxidantThe chemical properties of 5-Hydroxybenzofuran-2(3H)-one, including its hydroxyl group, contribute to its antioxidant properties.[2]Specific IC50 values from assays like DPPH are not readily available for this specific compound.
AntibacterialBenzofuran derivatives exhibit antibacterial properties against various strains.[3]Specific MIC values for this compound are not readily available.

Table 2: Comparative Bioactivity of Benzofuran Derivatives

Compound/DerivativeBioactivityAssayResult (IC50/MIC)
Piperazine/benzofuran hybrid 5dAnti-inflammatory (NO inhibition)LPS-stimulated RAW 264.7 cellsIC50 = 52.23 ± 0.97 μM[4]
2,3-dihydrobenzofuran-2-one analogueAnti-inflammatoryCarrageenan paw edema (in vivo)More potent than diclofenac[5]
2-benzylidene-3-coumaranonesAntioxidantDPPH radical scavengingIC50 = 23.99 μM (for compound 5b)[6]
3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105)Antibacterial (S. aureus MSSA)Broth microdilutionMIC = 10 mg/L (25 μM)[7]
2-CoumaranoneAntibacterial (S. aureus)Broth microdilutionMIC = 32 µg/mL[3]
2-benzylidenebenzofuran-3-(2H)-one (Aurone SH1009)Antifungal (C. albicans)Broth microdilutionIC50 = 4–29 μM[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the bioactivity of benzofuran derivatives. These protocols can be adapted for the specific analysis of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: The test compound (this compound) is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure: In a 96-well microplate, a small volume of each sample dilution is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentrations.

Anti-inflammatory Activity: COX-2 Inhibition Assay (In Vitro)
  • Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme and a solution of arachidonic acid (substrate) are prepared according to the manufacturer's instructions.

  • Inhibitor Preparation: The test compound is dissolved in an appropriate solvent to create a stock solution, which is then serially diluted.

  • Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the COX-2 enzyme, a cofactor solution, a fluorescent probe, and the test compound at various concentrations.

  • Incubation: The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The reaction is initiated by adding the arachidonic acid solution to each well.

  • Kinetic Measurement: The fluorescence is measured kinetically over a period of time (e.g., 10 minutes) at the appropriate excitation and emission wavelengths (e.g., 535 nm and 587 nm, respectively).

  • Data Analysis: The rate of the reaction (slope of the fluorescence curve) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the slope of the sample to the slope of the enzyme control. The IC50 value is calculated from the concentration-response curve.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Candida albicans) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Preparation of Test Compound: The test compound is dissolved in a solvent and serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control well (microorganism without the compound) and a negative control well (broth only) are also included.

  • Incubation: The microplate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway Involvement

Benzofuran derivatives have been reported to exert their anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the cellular response to inflammatory stimuli.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPKKK MAPKKK TLR4->MAPKKK Initiates Cascade IKK IKK TLR4->IKK Activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK NF-κB Activation NF-κB Activation MAPK->NF-κB Activation IκBα Degradation IκBα Degradation IKK->IκBα Degradation IκBα Degradation->NF-κB Activation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-6) Upregulates Inflammatory Enzymes (COX-2, iNOS) Inflammatory Enzymes (COX-2, iNOS) NF-κB Activation->Inflammatory Enzymes (COX-2, iNOS) Upregulates Benzofuran_Derivatives This compound & Derivatives Benzofuran_Derivatives->MAPKKK Inhibits Benzofuran_Derivatives->IKK Inhibits

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 5-Hydroxybenzofuran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for handling 5-Hydroxybenzofuran-2-one, including detailed operational and disposal plans.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[1] It is crucial to understand its primary hazards to implement appropriate safety measures. The compound is an irritant and may cause respiratory irritation.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H402: Harmful to aquatic life.

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[1]
Hazardous to the Aquatic Environment (Acute)Category 3NoneNoneH402: Harmful to aquatic life

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.

Engineering Controls
  • Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.

  • Eyewash Station and Safety Shower: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment
  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2] A face shield should also be worn to provide additional protection from splashes.[3]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or latex, should be worn.[4][5] Gloves should be inspected before use and replaced regularly, as their effectiveness can degrade with time and exposure.[5]

    • Lab Coat/Coveralls: A flame-retardant lab coat or chemical-resistant coveralls should be worn to protect the body from skin contact.[4][6]

  • Respiratory Protection: For situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved air-purifying respirator with a P2 filter for solid particles is recommended.[5]

  • Footwear: Closed-toe shoes, preferably safety footwear, must be worn in the laboratory.[5]

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential to minimize risk and ensure regulatory compliance.

Chemical Handling Protocol
  • Preparation: Before beginning work, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and materials.

  • Personal Protective Equipment: Don all required PPE as outlined above.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the chemical fume hood to contain any dust.

  • Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is securely assembled within the fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all equipment and the work area.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[7][8]

  • Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[7]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[8][9]

  • Waste Segregation: Collect all chemical waste in a dedicated, properly labeled, and sealed container.[7] Do not mix with incompatible waste streams.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards.[7]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and incompatible materials.[9]

  • Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[7]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

prep Preparation - Verify fume hood function - Assemble equipment - Don PPE handling Handling - Weigh and dispense in fume hood - Conduct experiment prep->handling post_handling Post-Handling - Decontaminate work area - Clean equipment handling->post_handling spill Spill Event handling->spill waste_collection Waste Collection - Segregate hazardous waste - Label container post_handling->waste_collection disposal Final Disposal - Store in designated area - Arrange for licensed disposal waste_collection->disposal spill_response Spill Response - Evacuate and ventilate - Contain and collect - Decontaminate area spill->spill_response spill_response->waste_collection

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxybenzofuran-2-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxybenzofuran-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。